Product packaging for Pethoxamid(Cat. No.:CAS No. 106700-29-2)

Pethoxamid

Cat. No.: B022199
CAS No.: 106700-29-2
M. Wt: 295.80 g/mol
InChI Key: CSWIKHNSBZVWNQ-UHFFFAOYSA-N
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Description

Pethoxamid is a selective, pre-emergence and early post-emergence chloroacetamide herbicide used extensively in agricultural crop protection research. Its primary value lies in its systemic action, being absorbed by roots and young shoots to control a broad spectrum of grass and broadleaf weeds, including foxtail, crabgrass, barnyardgrass, ladysthumb, and pigweed . Research applications for this compound span major crops such as corn, soybeans, winter oilseed rape (OSR), peas, beans, and tobacco, making it a versatile compound for developing new weed management strategies . The compound's specific mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and ultimately prevents weed germination and growth . It is classified as a K3/HRAC Group 15 herbicide, providing a valuable tool for studies on herbicide resistance management, particularly in rotations with herbicides featuring different modes of action . Key physicochemical properties include a water solubility of 400 mg/L at 20°C and a log P of 2.96, indicating moderate mobility in the environment . From a regulatory standpoint, this compound is approved in the EU with an expiration date of 30/11/2033 and has also been registered by the US EPA for use in crops like soybean, cotton, and corn, as well as non-crop areas . Disclaimer: This product is intended for research and professional use in agricultural studies only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. All safety data sheets (SDS) must be consulted and adhered to during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClNO2 B022199 Pethoxamid CAS No. 106700-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIKHNSBZVWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057928
Record name Pethoxamid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106700-29-2
Record name Pethoxamid
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URL https://commonchemistry.cas.org/detail?cas_rn=106700-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pethoxamid [ISO]
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Record name Pethoxamid
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Record name Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PETHOXAMID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pethoxamid: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical class.[1] It is utilized for the control of annual grasses and certain broadleaf weeds in a variety of crops, including corn, soybeans, and sunflowers.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in germinating weeds.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, herbicidal activity, toxicological profile, and analytical methodologies related to this compound.

Chemical Identity and Structure

The fundamental chemical identifiers and structural details of this compound are summarized below.

IdentifierValue
IUPAC Name 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-en-1-yl)acetamide
CAS Number 106700-29-2
Molecular Formula C₁₆H₂₂ClNO₂
Molecular Weight 295.81 g/mol
Chemical Structure
alt text

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is crucial for understanding its environmental fate and behavior, as well as for formulation development.

PropertyValueReference(s)
Physical State Off-white crystalline solid[2]
Melting Point 37.5 °C[3]
Boiling Point 141 °C
Water Solubility 400 mg/L (at 20 °C)
Vapor Pressure 2.8 x 10⁻³ Pa (at 25 °C)
Octanol-Water Partition Coefficient (log Kow) 2.96
Solubility in Organic Solvents (at 20 °C) >250 g/kg in acetone, 1,2-dichloroethane, ethyl acetate, methanol, n-hexane, and xylene; >117 g/kg in n-heptane

Herbicidal Properties and Mode of Action

This compound is classified as a Group 15 herbicide by the Weed Science Society of America, indicating its mode of action as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts cell division and elongation in the shoots of emerging seedlings, preventing their growth and establishment. This compound is primarily absorbed through the roots and coleoptiles of germinating weeds and is most effective when applied pre-emergence or in early post-emergence.

It provides control against a range of annual grasses and small-seeded broadleaf weeds. The typical application rates for this compound range up to a maximum of 1.5 lbs of active ingredient per acre per application, with a maximum of two applications per year for crops like corn and soybean.

Signaling Pathway

Pethoxamid_Mode_of_Action This compound This compound VLCFA_Elongases Very-Long-Chain Fatty Acid Elongases This compound->VLCFA_Elongases Inhibits VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongases->VLCFAs Catalyzes synthesis of Cell_Division Cell Division & Elongation VLCFAs->Cell_Division Essential for Weed_Growth Weed Seedling Growth Cell_Division->Weed_Growth Leads to

Caption: this compound's mode of action involves the inhibition of VLCFA elongases.

Toxicological Profile

The toxicological properties of this compound have been evaluated to determine its potential risks to non-target organisms.

Toxicity ParameterValueSpeciesReference(s)
Acute Oral LD₅₀ 983 mg/kgRat
Acute Dermal LD₅₀ >2000 mg/kgRat
Acute Inhalation LC₅₀ >4.16 mg/LRat
Eye Irritation Slightly irritating (Category III)
Skin Irritation Slightly irritating (Category IV)
Dermal Sensitization Sensitizer
Toxicity to Birds (Acute Oral) Slightly toxic
Toxicity to Freshwater Fish (Acute) Moderately toxic
Toxicity to Aquatic Invertebrates (Acute) Slightly toxic
Toxicity to Honeybees (Acute Contact) Practically non-toxic

The primary target organs identified in rat studies are the liver and thyroid.

Synthesis and Manufacturing

This compound is synthesized through a multi-step chemical process. The core reaction involves the combination of key intermediates, including 2-chloroacetamide derivatives. A generalized synthesis workflow is outlined below.

Synthesis Workflow

Pethoxamid_Synthesis cluster_intermediates Intermediate Preparation Intermediate1 2-chloro-N-(2-ethoxyethyl)acetamide Reaction Condensation Reaction Intermediate1->Reaction Intermediate2 2-methyl-1-phenylprop-1-enylamine Intermediate2->Reaction This compound This compound Reaction->this compound Pethoxamid_Water_Analysis_Workflow Sample Water Sample Collection SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution with Acetonitrile SPE->Elution Dilution Dilution of Eluate Elution->Dilution LCMSMS LC-MS/MS Analysis Dilution->LCMSMS Quantification Quantification LCMSMS->Quantification

References

An In-Depth Technical Guide to the Synthesis of Pethoxamid and Its Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for Pethoxamid, a selective chloroacetamide herbicide. The synthesis involves the preparation of two key chemical intermediates: 2-chloro-N-(2-ethoxyethyl)acetamide and N-(2-methyl-1-phenylprop-1-en-1-yl)amine. This document outlines the multi-step synthetic routes for these intermediates and their final condensation to form this compound. Detailed experimental protocols, where available, and quantitative data are presented to assist researchers in the replication and optimization of these processes. Visual diagrams generated using the DOT language are included to clearly illustrate the chemical transformations and logical relationships within the synthesis.

Introduction

This compound, with the IUPAC name 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide, is a herbicide belonging to the chloroacetamide chemical class.[1] It is effective for the pre-emergence and early post-emergence control of various annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] The mode of action of this compound involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division in susceptible plants.[1]

The manufacturing process of this compound is a multi-step chemical synthesis that relies on the preparation and reaction of key intermediates. Understanding the synthesis pathway is critical for process optimization, impurity profiling, and the development of new synthetic methodologies. This guide details the core synthetic route to this compound, focusing on the formation of its essential building blocks.

This compound Synthesis Pathway Overview

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of Intermediate I: Preparation of 2-chloro-N-(2-ethoxyethyl)acetamide.

  • Synthesis of Intermediate II: Preparation of N-(2-methyl-1-phenylprop-1-en-1-yl)amine.

  • Final Condensation: Reaction of Intermediate I and Intermediate II to yield this compound.

A logical diagram of this overall process is presented below.

Pethoxamid_Synthesis_Overview cluster_0 Stage 1: Synthesis of Intermediate I cluster_1 Stage 2: Synthesis of Intermediate II cluster_2 Stage 3: Final Condensation I1 2-Ethoxyethylamine Int1 Intermediate I: 2-chloro-N-(2-ethoxyethyl)acetamide I1->Int1 I2 Chloroacetyl Chloride I2->Int1 II1 Isobutyrophenone Int2 Intermediate II: N-(2-methyl-1-phenylprop-1-en-1-yl)amine II1->Int2 II2 Ammonia/Reducing Agent II2->Int2 Final This compound Int1_ref Intermediate I Int1_ref->Final Int2_ref Intermediate II Int2_ref->Final

Figure 1: Overall logical flow of this compound synthesis.

Synthesis of Chemical Intermediates

Synthesis of 2-chloro-N-(2-ethoxyethyl)acetamide (Intermediate I)

This intermediate is synthesized through the acylation of 2-ethoxyethylamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Intermediate_I_Synthesis reactant1 2-Ethoxyethylamine (C4H11NO) product 2-chloro-N-(2-ethoxyethyl)acetamide (C6H12ClNO2) reactant1->product + reactant2 Chloroacetyl Chloride (C2H2Cl2O) reactant2->product

Figure 2: Synthesis of 2-chloro-N-(2-ethoxyethyl)acetamide.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-ethoxyethylamine in an appropriate solvent such as dichloromethane or chloroform.

  • Base Addition: Add a base, such as triethylamine or an aqueous solution of sodium hydroxide, to the solution to act as a proton scavenger.[3]

  • Acylation: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water to remove any salts. The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-N-(2-ethoxyethyl)acetamide.

Quantitative Data:

Yields for similar chloroacetamide syntheses are reported to be in the range of 60-82%.

Synthesis of N-(2-methyl-1-phenylprop-1-en-1-yl)amine (Intermediate II)

The synthesis of this intermediate is more complex and can be achieved through a multi-step process, typically starting from isobutyrophenone. A plausible route involves the reductive amination of isobutyrophenone.

Intermediate_II_Synthesis start Isobutyrophenone step1 Reductive Amination (+ Ammonia, Reducing Agent) start->step1 product N-(2-methyl-1-phenylprop-1-en-1-yl)amine step1->product

Figure 3: Synthesis of N-(2-methyl-1-phenylprop-1-en-1-yl)amine.

Experimental Protocol (General for Reductive Amination):

Reductive amination is a common method for synthesizing amines from ketones.

  • Imine Formation: Isobutyrophenone is reacted with ammonia or an ammonia source to form the corresponding imine intermediate. This reaction is often catalyzed by an acid.

  • Reduction: The imine intermediate is then reduced in situ to the desired amine. Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, at a controlled temperature.

  • Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.

Quantitative Data:

Specific yield data for the synthesis of N-(2-methyl-1-phenylprop-1-en-1-yl)amine via this method is not available in the reviewed literature. Yields for reductive amination reactions can vary widely depending on the substrate and reaction conditions.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the N-alkylation of 2-chloro-N-(2-ethoxyethyl)acetamide (Intermediate I) with N-(2-methyl-1-phenylprop-1-en-1-yl)amine (Intermediate II).

Pethoxamid_Final_Synthesis int1 2-chloro-N-(2-ethoxyethyl)acetamide product This compound int1->product + int2 N-(2-methyl-1-phenylprop-1-en-1-yl)amine int2->product

Figure 4: Final condensation step to form this compound.

Experimental Protocol:

The detailed experimental protocol for this final condensation is likely described in European Patent EP0206251. While the full text of this patent with a detailed experimental section was not publicly available for this review, the general procedure for such a reaction would involve:

  • Reaction Setup: Combining the two intermediates, 2-chloro-N-(2-ethoxyethyl)acetamide and N-(2-methyl-1-phenylprop-1-en-1-yl)amine, in a suitable solvent.

  • Base: Adding a base to facilitate the nucleophilic substitution by deprotonating the amine.

  • Reaction Conditions: Heating the reaction mixture for a specified period to drive the reaction to completion.

  • Work-up and Purification: After cooling, the reaction mixture would be worked up by extraction to remove salts and unreacted starting materials. The crude this compound would then be purified, likely through distillation or chromatography, to obtain the final product of high purity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that specific data for each step of the this compound synthesis is limited in the public domain, and the values for similar reactions are provided for reference.

Reaction StepReactantsProductTypical Yield (%)
Intermediate I Synthesis 2-Ethoxyethylamine, Chloroacetyl Chloride2-chloro-N-(2-ethoxyethyl)acetamide60-82 (estimated)
Intermediate II Synthesis Isobutyrophenone, Ammonia, Reducing AgentN-(2-methyl-1-phenylprop-1-en-1-yl)amineData not available
Final this compound Synthesis Intermediate I, Intermediate IIThis compoundData not available

Conclusion

The synthesis of this compound is a well-defined process involving the preparation of two key intermediates followed by a final condensation reaction. While the general principles of these reactions are well-established in organic chemistry, the specific, optimized experimental protocols and quantitative data are often proprietary. This guide provides a comprehensive overview of the likely synthetic pathway based on available chemical literature. For researchers and professionals in drug and herbicide development, a thorough analysis of the primary patent literature, specifically European Patent EP0206251, is recommended to obtain the most detailed and accurate experimental procedures. Further research into optimizing the synthesis of the key amine intermediate could also be a valuable area of investigation.

References

The Degradation of Pethoxamid in Soil: A Technical Guide to Aerobic and Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid, a chloroacetamide herbicide, is utilized for the pre-emergence and early post-emergence control of various annual grasses and broadleaf weeds. Its efficacy and environmental fate are intrinsically linked to its degradation in the soil. This technical guide provides an in-depth analysis of the aerobic and anaerobic degradation pathways of this compound, offering valuable insights for environmental risk assessment and the development of new agrochemicals. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the degradation processes.

Aerobic Degradation Pathway

Under aerobic conditions, the primary route of this compound degradation is through microbial metabolism. The herbicide is relatively non-persistent in aerobic soils[1]. The degradation process involves several key transformation steps, leading to the formation of multiple metabolites.

The main identified metabolites in the aerobic degradation pathway include MET-6, MET-42, and MET-102[1]. Another significant metabolite identified is this compound sulfonic acid[2]. The degradation proceeds through hydroxylation, dealkylation, and conjugation, ultimately leading to mineralization to carbon dioxide and the formation of bound residues.

Aerobic_Degradation_Pathway This compound This compound MET_42 MET-42 (this compound Sulfonic Acid) This compound->MET_42 Oxidation MET_6 MET-6 This compound->MET_6 MET_102 MET-102 This compound->MET_102 Bound_Residues Bound Residues This compound->Bound_Residues MET_42->Bound_Residues CO2 Mineralization (CO2) MET_42->CO2 MET_6->Bound_Residues MET_6->CO2 MET_102->Bound_Residues MET_102->CO2

Anaerobic Degradation Pathway

Information on the anaerobic degradation of this compound in soil is less abundant than for aerobic conditions. However, studies conducted in anaerobic aquatic environments provide strong indications of the likely pathway. In these conditions, this compound also undergoes degradation, leading to the formation of metabolites such as MET-6[3]. The persistence of this compound is slightly higher under anaerobic conditions compared to aerobic conditions in aquatic systems, and a similar trend is expected in soil. The anaerobic pathway is crucial in saturated or flooded soil environments.

Anaerobic_Degradation_Pathway This compound This compound MET_6_anaerobic MET-6 This compound->MET_6_anaerobic Other_Metabolites Other Metabolites This compound->Other_Metabolites Bound_Residues_anaerobic Bound Residues This compound->Bound_Residues_anaerobic MET_6_anaerobic->Bound_Residues_anaerobic CO2_CH4 Mineralization (CO2, CH4) MET_6_anaerobic->CO2_CH4 Other_Metabolites->Bound_Residues_anaerobic Other_Metabolites->CO2_CH4

Quantitative Data Summary

The following tables summarize the quantitative data available for the degradation of this compound in soil under aerobic and anaerobic conditions.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

ConditionDT50 (days)Temperature (°C)Reference
Aerobic5.63 - 8.0220[1]
Anaerobic (Aquatic)7.85 - 12.120

Table 2: Formation of Major Metabolites and Mineralization

ConditionMetaboliteMaximum Formation (% of Applied)Mineralization to CO2 (% of Applied)Bound Residues (% of Applied)Reference
AerobicMET-4211.5Not Specified25 - 76
Anaerobic (Aquatic)MET-615.2Not SpecifiedNot Specified

Experimental Protocols

The following section details a generalized experimental protocol for assessing the aerobic and anaerobic degradation of this compound in soil, based on the OECD 307 guideline.

Objective

To determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic laboratory conditions.

Materials
  • Test Substance: Analytical grade this compound and 14C-labeled this compound.

  • Soils: A minimum of three different soil types with varying physicochemical properties (pH, organic carbon content, texture).

  • Equipment: Incubation flasks (biometers), controlled environment chambers, analytical instruments (HPLC, LC-MS/MS, GC-ECD), liquid scintillation counter.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Characterization Aerobic_Setup Aerobic Incubation (OECD 307) Soil_Collection->Aerobic_Setup Anaerobic_Setup Anaerobic Incubation (OECD 307, Flooded) Soil_Collection->Anaerobic_Setup Test_Substance_Prep Test Substance Preparation (Radiolabeled & Non-labeled) Test_Substance_Prep->Aerobic_Setup Test_Substance_Prep->Anaerobic_Setup Time_Course_Sampling Time-Course Sampling Aerobic_Setup->Time_Course_Sampling Mineralization_Trapping CO2/Volatile Trapping Aerobic_Setup->Mineralization_Trapping Anaerobic_Setup->Time_Course_Sampling Anaerobic_Setup->Mineralization_Trapping Extraction Soil Extraction (Acetone/Water) Time_Course_Sampling->Extraction Analysis Analysis (HPLC, LC-MS/MS) Extraction->Analysis Bound_Residue_Analysis Bound Residue Analysis Extraction->Bound_Residue_Analysis Kinetics_Analysis Degradation Kinetics (DT50) Analysis->Kinetics_Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Mass_Balance Mass Balance Calculation Mineralization_Trapping->Mass_Balance Bound_Residue_Analysis->Mass_Balance Kinetics_Analysis->Mass_Balance Metabolite_ID->Mass_Balance

Procedure
  • Soil Preparation: Fresh soil samples are sieved and their moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity for aerobic studies).

  • Application of Test Substance: this compound (and its radiolabeled counterpart) is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometers that allow for the continuous trapping of evolved 14CO2.

    • Anaerobic: Soil samples are flooded with water, purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions, and then incubated in the dark at a constant temperature.

  • Sampling: Duplicate samples are taken at predefined intervals over a period of up to 120 days.

  • Extraction: Soil samples are extracted with a suitable solvent mixture, such as acetone/water.

  • Analysis: The extracts are analyzed using appropriate chromatographic techniques (HPLC, LC-MS/MS) to quantify the parent this compound and its degradation products.

  • Mineralization: The amount of 14CO2 trapped is quantified by liquid scintillation counting to determine the extent of mineralization.

  • Bound Residues: After extraction, the soil is combusted to determine the amount of non-extractable (bound) 14C-residues.

Conclusion

This compound undergoes relatively rapid degradation in aerobic soil environments, primarily through microbial metabolism, leading to the formation of several key metabolites and eventual mineralization. While data on its fate in anaerobic soil is less comprehensive, it is understood to degrade, albeit at a slightly slower rate. The provided data and protocols offer a robust framework for researchers and scientists to understand and further investigate the environmental behavior of this herbicide. Further studies focusing on the detailed characterization of the anaerobic degradation pathway in soil and the factors influencing bound residue formation would be beneficial for a more complete environmental risk profile.

References

Pethoxamid: A Technical Guide to its Role as a Systemic Herbicide in Pre-Emergence Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid is a selective, systemic herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 herbicide by the Weed Science Society of America.[1][2] It is utilized for pre-plant, pre-emergence, and early post-emergence control of a wide spectrum of annual grasses and certain broadleaf weeds in various agricultural crops, including corn and soybean, as well as in turf and ornamental settings.[1][2] this compound is absorbed by the roots and emerging shoots of susceptible plants, demonstrating systemic activity.[3] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in plants. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, efficacy, environmental fate, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to disrupt the elongation of fatty acids beyond C18, a process essential for the biosynthesis of various cellular components. VLCFAs are integral to the formation of cell membranes, the cuticle, and sphingolipids. The inhibition of VLCFA synthesis leads to a cascade of events that ultimately result in the cessation of cell division and the death of the emerging seedling.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase complex. This complex sequentially adds two-carbon units to an acyl-CoA primer. The key enzymes in this complex are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

  • enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

Chloroacetamide herbicides, including this compound, are understood to covalently bind to the active site cysteine of the condensing enzyme, β-ketoacyl-CoA synthase (KCS), leading to its irreversible inactivation. This blockage of the VLCFA elongation pathway has profound effects on plant development, particularly during germination and early seedling growth. The disruption of VLCFA supply inhibits the formation of new cell membranes, preventing cell division and leading to the characteristic symptoms of chloroacetamide injury, such as stunted growth and failure of the seedling to emerge from the soil. Studies have also indicated that this compound can induce cytotoxic and genotoxic effects, leading to a decrease in the mitotic index and an increase in chromosomal aberrations in root tip cells of susceptible plants.

This compound's Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_complex VLCFA Elongase Complex cluster_downstream Downstream Effects Acyl-CoA (C18) Acyl-CoA (C18) VLCFA Elongase Complex VLCFA Elongase Complex Acyl-CoA (C18)->VLCFA Elongase Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->VLCFA Elongase Complex VLCFA-CoA (C>18) VLCFA-CoA (C>18) VLCFA Elongase Complex->VLCFA-CoA (C>18) KCS KCS KCR KCR HCD HCD ECR ECR Disrupted Sphingolipid & Cuticle Formation Disrupted Sphingolipid & Cuticle Formation VLCFA-CoA (C>18)->Disrupted Sphingolipid & Cuticle Formation This compound This compound This compound->KCS Inhibited Cell Division Inhibited Cell Division Disrupted Sphingolipid & Cuticle Formation->Inhibited Cell Division Seedling Growth Arrest Seedling Growth Arrest Inhibited Cell Division->Seedling Growth Arrest

Caption: this compound inhibits the KCS enzyme of the VLCFA elongase complex.

Quantitative Data on Efficacy and Environmental Fate

The efficacy of this compound is dependent on the target weed species, application rate, and environmental conditions. The following tables summarize key quantitative data related to its performance and behavior in the environment.

Table 1: Efficacy of this compound on Selected Weed Species

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Control (%)Reference
Echinochloa crus-galliBarnyardgrass420 - 56092 - 96
Lamium purpureumRed Deadnettle960Excellent
Lamium amplexicauleHenbit960Excellent
Veronica persicaBird's-eye Speedwell960Excellent
Portulaca oleraceaCommon Purslane960Excellent
Chenopodium albumCommon LambsquartersHigher ratesGood
Chenopodium polyspermumMany-seeded GoosefootHigher ratesGood

Table 2: Soil Sorption and Degradation Parameters of this compound

ParameterValueSoil TypeReference
Freundlich sorption coefficient (Kf)1.88 - 5.61 cm3/n µg1-1/n g-1Haplic Chernozem, Haplic Fluvisol, Arenic Regozem
Dissipation Half-Life (DT50)14 - 57 daysHaplic Chernozem, Haplic Fluvisol, Arenic Regozem
Dissipation Half-Life (DT50)Lower in amended soils at high application ratesUnamended and amended soils

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of herbicides. Below are representative methodologies for key studies on this compound.

Protocol 1: Field Trial for Pre-Emergence Weed Control Efficacy

This protocol outlines a typical field experiment to assess the efficacy of this compound.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: Typically 6 meters in length, with appropriate width for application equipment.

  • Treatments: Include a range of this compound application rates, a standard herbicide for comparison, and an untreated control.

  • Buffer Zones: Establish untreated buffer zones between plots to prevent spray drift.

2. Site Preparation and Herbicide Application:

  • Site Selection: Choose a field with a known history of the target weed species and uniform soil characteristics.

  • Seedbed Preparation: Prepare a firm, clod-free seedbed to ensure uniform herbicide distribution.

  • Herbicide Application:

    • Calibrate the sprayer accurately to deliver the intended volume and pressure.

    • Apply this compound uniformly to the soil surface before weed emergence.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection and Analysis:

  • Weed Control Assessment:

    • Visually assess weed control at regular intervals (e.g., 2, 4, and 8 weeks after treatment) using a percentage scale (0% = no control, 100% = complete control).

    • Count weed density (number of plants per unit area) in designated quadrats within each plot.

    • Collect and measure weed biomass (dry weight) at a specified time point.

  • Crop Phytotoxicity: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.

Field_Trial_Workflow Site_Selection Site Selection & Experimental Design (RCBD) Plot_Establishment Plot Establishment & Randomization Site_Selection->Plot_Establishment Sprayer_Calibration Sprayer Calibration Plot_Establishment->Sprayer_Calibration Herbicide_Application Pre-emergence This compound Application Sprayer_Calibration->Herbicide_Application Data_Collection Data Collection (Weed Control, Crop Injury) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy & Selectivity Results Statistical_Analysis->Results

Caption: A typical workflow for a pre-emergence herbicide field trial.
Protocol 2: Laboratory Study of this compound Dissipation in Soil

This protocol describes a laboratory-based experiment to determine the degradation kinetics of this compound in soil.

1. Soil Collection and Preparation:

  • Collect soil from the desired location and sieve it to remove large debris.

  • Characterize the soil for properties such as pH, organic matter content, and texture.

  • Adjust the soil moisture to a specific level (e.g., 70-80% of field capacity).

2. Experimental Setup:

  • Weigh a known amount of soil into individual microcosms (e.g., glass jars).

  • Apply a known concentration of this compound to each soil sample.

  • Include control samples without this compound.

  • Incubate the microcosms in the dark at a constant temperature.

3. Sampling and Analysis:

  • At predetermined time intervals, collect triplicate soil samples.

  • Extract this compound from the soil using an appropriate solvent.

  • Analyze the concentration of this compound in the extracts using a suitable analytical method (e.g., HPLC).

4. Data Analysis:

  • Plot the concentration of this compound over time.

  • Determine the dissipation kinetics by fitting the data to a suitable model (e.g., first-order kinetics).

  • Calculate the dissipation half-life (DT50) of this compound in the soil.

Soil_Dissipation_Workflow Soil_Collection Soil Collection & Characterization Microcosm_Setup Microcosm Setup & This compound Application Soil_Collection->Microcosm_Setup Incubation Controlled Incubation Microcosm_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction This compound Extraction from Soil Sampling->Extraction Analysis Analytical Quantification (e.g., HPLC) Extraction->Analysis Data_Analysis Kinetic Modeling & DT50 Calculation Analysis->Data_Analysis Results Dissipation Rate & Half-life Data_Analysis->Results

Caption: Workflow for a laboratory-based soil dissipation study.

Conclusion

This compound is an effective systemic herbicide for the pre-emergence control of annual grasses and certain broadleaf weeds. Its mode of action, the inhibition of very-long-chain fatty acid synthesis, provides a valuable tool for weed management, particularly in the context of herbicide resistance management. Understanding the technical details of its efficacy, environmental fate, and the experimental methodologies for its evaluation is critical for its responsible and effective use in agricultural and non-crop settings. This guide provides a foundational understanding for researchers and professionals involved in the study and development of herbicidal technologies.

References

An In-depth Technical Guide to the Major and Minor Degradation Products of Pethoxamid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide pethoxamid, detailing its major and minor breakdown products identified in various environmental and biological systems. This document summarizes key quantitative data, outlines experimental methodologies for detection and analysis, and presents visual representations of the degradation pathways.

Introduction to this compound and its Environmental Fate

This compound is a selective, systemic chloroacetamide herbicide used for the pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds in crops such as corn and soybeans.[1] Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division in susceptible plants.[1] Understanding the environmental fate of this compound is critical for assessing its potential ecological impact. The primary route of its degradation in the environment is through aerobic metabolism in soil and water.[1][2] this compound is characterized by its relatively low persistence in soil, with aerobic half-lives reported to be in the range of 5 to 13 days.[1]

Major Degradation Products of this compound

Studies have consistently identified three major degradation products of this compound in environmental matrices: MET-6, MET-42, and MET-102.

  • MET-6: Identified as a thioether compound.

  • MET-42: A sulfonic acid derivative, which has been observed to be more mobile and persistent than the parent this compound in some soil types. Its chemical name is N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-propenyl)-2-sulfoacetamide.

  • MET-102: A lactic acid derivative.

While the parent compound is the primary residue of concern for dietary risk assessments, understanding the formation and behavior of these major metabolites is crucial for a complete environmental risk profile.

Minor Degradation Products

In addition to the major metabolites, several minor degradation products of this compound have been identified, particularly in plant metabolism studies. The primary pathway for this compound metabolism in plants is initiated by conjugation with glutathione, a key detoxification process. This initial conjugate is then further metabolized, leading to a variety of minor products, including:

  • Cysteine conjugates

  • Sulfoxides

  • Sulfones

These minor metabolites are generally considered to be less toxic than the parent compound and are part of the plant's natural detoxification and excretion processes.

Quantitative Data on this compound Degradation

The dissipation of this compound in the environment is influenced by factors such as soil type, organic matter content, moisture, and temperature. The following tables summarize the available quantitative data on the degradation of this compound.

Table 1: Aerobic Soil Metabolism Half-Life of this compound

Soil TypeTemperature (°C)Half-Life (days)Reference
Various205.63 - 8.02
Various206.96 - 13.0

Table 2: Other Environmental Fate Parameters for this compound

ParameterValueConditionsReference
Photolysis Half-Life in Water13.9 days25°C
HydrolysisStablepH 5, 7, 9 (50°C)
Soil Organic Carbon-Water Partitioning Coefficient (Koc)171 - 228 L/kg-

Data on the percentage of formation of individual major and minor degradation products under varying environmental conditions are limited in the reviewed literature.

Degradation Pathways of this compound

The degradation of this compound proceeds through distinct pathways in different systems. Aerobic soil metabolism is the dominant process in the environment, while glutathione conjugation is the key pathway in plants.

Aerobic Soil Metabolism

The aerobic breakdown of this compound in soil leads to the formation of its three major metabolites: MET-6, MET-42, and MET-102. The exact sequence and intermediates of this pathway require further elucidation.

pethoxamid_soil_degradation cluster_products Major Degradation Products This compound This compound aerobic_metabolism Aerobic Soil Metabolism This compound->aerobic_metabolism MET6 MET-6 (Thioether) aerobic_metabolism->MET6 MET42 MET-42 (Sulfonic Acid) aerobic_metabolism->MET42 MET102 MET-102 (Lactic Acid Derivative) aerobic_metabolism->MET102

Caption: Aerobic soil metabolism of this compound.

Plant Metabolism via Glutathione Conjugation

In plants, this compound undergoes a detoxification process initiated by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further metabolized to various minor products.

pethoxamid_plant_metabolism cluster_minor_products Minor Degradation Products This compound This compound gsh_conjugation Glutathione Conjugation (GST) This compound->gsh_conjugation gsh_conjugate This compound-SG gsh_conjugation->gsh_conjugate cysteine_conjugate Cysteine Conjugate gsh_conjugate->cysteine_conjugate sulfoxide Sulfoxide cysteine_conjugate->sulfoxide sulfone Sulfone sulfoxide->sulfone

Caption: Plant metabolism of this compound.

Experimental Protocols for Analysis

The identification and quantification of this compound and its degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

Sample Preparation and Extraction from Soil

A common method for extracting this compound and its metabolites from soil involves the following steps:

  • Extraction: Soil samples are extracted with a mixture of acetone and water (e.g., 3:1 v/v) by shaking.

  • Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.

  • Supernatant Collection: The supernatant containing the analytes is collected.

  • Solvent Exchange: For some analyses, the solvent is evaporated and the residue is reconstituted in a solution suitable for chromatographic analysis (e.g., acetonitrile/water).

Sample Preparation and Extraction from Water

For water samples, a solid-phase extraction (SPE) method is often employed:

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.

  • Sample Loading: The water sample is passed through the conditioned cartridge.

  • Washing: The cartridge is washed with water to remove interfering substances.

  • Elution: this compound and its metabolites are eluted from the cartridge with an organic solvent such as acetonitrile.

  • Dilution: The eluate is diluted as necessary for analysis.

Analytical Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the analysis of this compound and its polar metabolites.

    • Chromatographic Separation: A reverse-phase C18 column is typically used for separation.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for selective and sensitive detection and quantification.

The following diagram illustrates a general workflow for the analysis of this compound and its degradation products.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample extraction Solvent Extraction soil_sample->extraction water_sample Water Sample spe Solid-Phase Extraction (SPE) water_sample->spe extract Sample Extract extraction->extract spe->extract lcmsms LC-MS/MS Analysis extract->lcmsms data_processing Data Processing and Quantification lcmsms->data_processing

Caption: General analytical workflow.

Conclusion

The degradation of this compound in the environment and in biological systems is a complex process resulting in a range of transformation products. The major degradation products in soil are MET-6, MET-42, and MET-102, formed through aerobic metabolism. In plants, the primary metabolic pathway involves glutathione conjugation, leading to various minor metabolites. While analytical methods for the detection of this compound and some of its key metabolites are well-established, further research is needed to fully elucidate the chemical structures of all major and minor degradation products and to quantify their formation under diverse environmental conditions. This knowledge is essential for a comprehensive understanding of the environmental fate and potential risks associated with the use of this compound.

References

Pethoxamid: A Technical Assessment of its Bioaccumulation Potential in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Bioaccumulation Potential

A key indicator of a substance's potential to bioaccumulate is its octanol-water partition coefficient (Log Kow), which describes its lipophilicity. Substances with a high Log Kow tend to partition into the fatty tissues of organisms. The established Log Kow for pethoxamid is 2.96.[1] Generally, a Log Kow value greater than 3.0 triggers concern for bioaccumulation potential.[2] this compound's value falls just below this threshold, suggesting a moderate but not high potential for partitioning into lipids.

Another important factor is water solubility. This compound exhibits a high water solubility of 400 mg/L.[3] Higher water solubility is often associated with lower bioaccumulation potential as the compound is more likely to remain in the aqueous phase and be excreted by aquatic organisms.

Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation

PropertyValueImplication for BioaccumulationSource
Log Kow 2.96Low to moderate potential[1]
Water Solubility 400 mg/LLow potential[3]

Experimental Data on Bioconcentration in Fish

Bioconcentration factor (BCF) is a critical metric for assessing bioaccumulation. It is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. A key study conducted on rainbow trout (Oncorhynchus mykiss) provides definitive data on the bioconcentration of this compound.

The study, conducted following protocols similar to the OECD 305 guideline, determined the bioconcentration factor (BCF) of this compound in whole fish to be in the range of 28 to 32 L/kg. These are considered low BCF values, indicating that this compound does not significantly concentrate in fish tissues from the water.

Furthermore, the study demonstrated efficient depuration of this compound. After a 56-day period in a clean water environment following exposure, 82.1% to 91.8% of the accumulated this compound residues were eliminated from the whole fish. This rapid elimination further reduces the potential for long-term bioaccumulation and biomagnification in the food web.

Table 2: Bioconcentration and Depuration Data for this compound in Rainbow Trout (Oncorhynchus mykiss)

ParameterResultConclusionSource
Bioconcentration Factor (BCF) 28 - 32 L/kgLow bioaccumulation potential
Depuration (after 56 days) 82.1% - 91.8% eliminationEfficient clearance from tissues

Experimental Protocols

While the complete, detailed study report for the pivotal rainbow trout BCF study is not publicly available, this section outlines the standard methodology based on the OECD 305 guideline, which is the internationally accepted standard for such tests.

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

The OECD 305 guideline details the procedures for determining the bioconcentration and biomagnification of chemicals in fish. A typical study design involves two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals to measure the concentration of the substance.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a subsequent period (e.g., up to 56 days). Sampling of fish tissue continues to determine the rate of elimination of the substance.

Analytical Methodology for this compound Residue Analysis

Accurate quantification of this compound in water and fish tissue is essential for a reliable BCF determination. The primary analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Water Sample Analysis:

  • Extraction: Solid Phase Extraction (SPE) is a common method for extracting and concentrating this compound from water samples.

  • Analysis: The extracted samples are then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the parent this compound molecule.

Fish Tissue Sample Analysis:

  • Extraction: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method is often employed for pesticide residue analysis in complex matrices like fish tissue. This involves homogenization of the tissue followed by extraction with an organic solvent and a salting-out step.

  • Clean-up: The extract undergoes a clean-up step, often using dispersive solid-phase extraction (d-SPE), to remove interfering matrix components such as lipids.

  • Analysis: The final, cleaned extract is analyzed by LC-MS/MS.

The following diagram illustrates a generalized workflow for a fish bioconcentration study.

G cluster_0 Uptake Phase cluster_1 Depuration Phase cluster_2 Analytical Phase cluster_3 Data Analysis U1 Fish Acclimation U2 Exposure to this compound (Constant Concentration) U1->U2 U3 Water & Fish Sampling (Periodic) U2->U3 A1 Sample Preparation (Extraction & Clean-up) U3->A1 D1 Transfer to Clean Water D2 Fish Sampling (Periodic) D1->D2 D2->A1 A2 LC-MS/MS Analysis A1->A2 DA1 Calculate Concentrations in Water & Fish A2->DA1 DA2 Determine BCF & Depuration Rate DA1->DA2

Diagram 1: Generalized workflow for a fish bioconcentration study.

Metabolism of this compound in Aquatic Organisms

The following diagram illustrates the relationship between this compound and its major metabolites in the environment.

G cluster_metabolites Major Metabolites This compound This compound MET6 MET-6 This compound->MET6 Metabolism MET42 MET-42 This compound->MET42 Metabolism MET102 MET-102 This compound->MET102 Metabolism

References

Pethoxamid: A Toxicological Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid, a chloroacetamide herbicide, is registered for the control of annual grasses and certain broadleaf weeds in various crops and non-crop areas.[1][2] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, which disrupts cell division in susceptible plants.[1] As with any pesticide, understanding its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and testing workflows.

Toxicological Profile Summary

This compound exhibits a varied toxicological profile depending on the organism. It is generally characterized as moderately toxic to freshwater fish and aquatic plants, and slightly toxic to aquatic invertebrates, birds, and mammals on an acute basis.[1][3] Chronic exposure concerns have been raised for adult and larval honeybees.

Data Presentation: Quantitative Ecotoxicology of this compound

The following tables summarize the key quantitative toxicity data for this compound on various non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

Organism GroupSpeciesEndpointValue (µg a.i./L)Toxicity ClassificationReference
Fish Rainbow Trout (Oncorhynchus mykiss)96-hour LC502400Moderately Toxic
Aquatic Invertebrates ---Slightly Toxic
Aquatic Non-Vascular Plants Green Algae (Pseudokirchneriella subcapitata)96-hour IC50 (cell yield)1.7Highly Toxic
Green Algae (Pseudokirchneriella subcapitata)96-hour NOAEC1.2-
Aquatic Vascular Plants Duckweed (Lemna gibba)IC503.46Highly Toxic
Duckweed (Lemna gibba)NOAEC1.53-
Estuarine/Marine Mollusks -IC50 (shell growth)3380Moderately Toxic

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

Organism GroupSpeciesEndpointValueToxicity ClassificationReference
Birds -Acute Oral-Slightly Toxic
Passerine and Non-passerine birdsSubacute Dietary-Practically Non-toxic
-Chronic (reproduction) NOAEC2906 mg a.i./kg diet-
Mammals Rat (Rattus norvegicus)Acute Oral-Slightly Toxic
Rat (Rattus norvegicus)Two-generation reproduction LOAEL114.0/139.0 mg a.i./kg-bw/day (males/females)-
Honeybees (Apis mellifera)Acute Oral-Practically Non-toxic
(Apis mellifera)Acute Contact-Practically Non-toxic
(Apis mellifera)Adult Chronic ExposureLevel of Concern Exceeded-
(Apis mellifera)Larval Acute and Chronic ExposureLevel of Concern Exceeded-

Experimental Protocols

The toxicological data presented above are primarily derived from studies conducted following standardized international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Below are detailed methodologies for key experiments cited.

Aquatic Organism Toxicity Testing

1. Fish Acute Toxicity Test (based on OECD Guideline 203 & EPA OCSPP 850.1075)

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species, while Bluegill sunfish (Lepomis macrochirus) is a typical warm-water representative.

  • Methodology: Fish are exposed to a range of concentrations of this compound in a static-renewal or flow-through system for 96 hours.

  • Test Conditions:

    • Temperature, pH, and dissolved oxygen levels are maintained within a narrow, species-appropriate range.

    • A minimum of five test concentrations and a control group are used.

  • Endpoints: Mortality is the primary endpoint, observed at 24, 48, 72, and 96 hours. Sublethal effects such as erratic swimming, lethargy, and loss of equilibrium are also recorded.

  • Data Analysis: The 96-hour LC50 (the concentration lethal to 50% of the test organisms) is calculated using statistical methods like probit analysis.

2. Algal Growth Inhibition Test (based on OECD Guideline 201 & EPA OCSPP 850.5400)

  • Test Organism: The freshwater green alga Pseudokirchneriella subcapitata is a standard test species.

  • Methodology: Exponentially growing algal cultures are exposed to various concentrations of this compound for 72 to 96 hours under constant light and temperature.

  • Test Conditions:

    • Algal cultures are maintained in a nutrient-rich medium.

    • At least five concentrations of the test substance are tested in triplicate.

  • Endpoints: The primary endpoints are the inhibition of growth rate and yield (biomass). This is determined by measuring cell density over time.

  • Data Analysis: The EC50 (the concentration causing a 50% reduction in growth or yield) and the No Observed Effect Concentration (NOEC) are determined.

Terrestrial Organism Toxicity Testing

1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223 & EPA OCSPP 850.3020)

  • Test Organism: Species such as the Northern bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are commonly used.

  • Methodology: A single oral dose of this compound is administered to the birds, which are then observed for a period of at least 14 days.

  • Test Conditions:

    • Birds are fasted before dosing.

    • A range of dose levels is used to determine the dose-response relationship.

  • Endpoints: The primary endpoint is mortality. Clinical signs of toxicity, body weight changes, and gross pathological changes at necropsy are also recorded.

  • Data Analysis: The LD50 (the dose lethal to 50% of the test birds) is calculated.

2. Honeybee Acute Toxicity Tests (Oral and Contact) (based on OECD Guidelines 213 & 214)

  • Test Organism: Adult worker honeybees (Apis mellifera).

  • Methodology:

    • Oral: Bees are fed a sucrose solution containing a range of concentrations of this compound.

    • Contact: A precise volume of this compound solution is topically applied to the dorsal thorax of the bees.

  • Test Conditions:

    • Tests are conducted in cages under controlled temperature and humidity.

    • Mortality and any behavioral abnormalities are observed for at least 48 hours, and can be extended to 96 hours.

  • Endpoints: The primary endpoint is mortality.

  • Data Analysis: The LD50 (the dose lethal to 50% of the bees) is determined for both oral and contact exposure routes.

Visualizations: Signaling Pathways and Experimental Workflows

Mode of Action

This compound's herbicidal activity stems from its inhibition of the synthesis of very long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of cell membranes and are crucial for cell division and growth. By blocking their synthesis, this compound disrupts these fundamental processes, leading to the death of the weed.

Mode_of_Action cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 VLCFA Synthase Complex VLCFA Synthase Complex Malonyl-CoA->VLCFA Synthase Complex Elongation Very Long-Chain Fatty Acids (VLCFAs) Very Long-Chain Fatty Acids (VLCFAs) VLCFA Synthase Complex->Very Long-Chain Fatty Acids (VLCFAs) Cell Membrane Components Cell Membrane Components Very Long-Chain Fatty Acids (VLCFAs)->Cell Membrane Components Cell Division & Growth Cell Division & Growth Cell Membrane Components->Cell Division & Growth This compound This compound This compound->VLCFA Synthase Complex Inhibition Aquatic_Acute_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_data Data Collection & Analysis Test Organism Acclimation Test Organism Acclimation Definitive Test Setup Definitive Test Setup Test Organism Acclimation->Definitive Test Setup Test Substance Preparation Test Substance Preparation Range-Finding Test Range-Finding Test Test Substance Preparation->Range-Finding Test Range-Finding Test->Definitive Test Setup Control Group Control Group Definitive Test Setup->Control Group Treatment Groups (min. 5 concentrations) Treatment Groups (min. 5 concentrations) Definitive Test Setup->Treatment Groups (min. 5 concentrations) Exposure (48-96 hours) Exposure (48-96 hours) Control Group->Exposure (48-96 hours) Treatment Groups (min. 5 concentrations)->Exposure (48-96 hours) Observation (Mortality & Sublethal Effects) Observation (Mortality & Sublethal Effects) Exposure (48-96 hours)->Observation (Mortality & Sublethal Effects) Data Recording (24, 48, 72, 96h) Data Recording (24, 48, 72, 96h) Observation (Mortality & Sublethal Effects)->Data Recording (24, 48, 72, 96h) Statistical Analysis Statistical Analysis Data Recording (24, 48, 72, 96h)->Statistical Analysis Endpoint Determination (LC50/EC50) Endpoint Determination (LC50/EC50) Statistical Analysis->Endpoint Determination (LC50/EC50) Avian_Dietary_Toxicity_Workflow cluster_pre_test Pre-Test Phase cluster_exposure_phase Exposure Phase cluster_post_exposure Post-Exposure & Analysis Bird Selection & Acclimation Bird Selection & Acclimation Test Setup Test Setup Bird Selection & Acclimation->Test Setup Diet Preparation (with test substance) Diet Preparation (with test substance) Diet Preparation (with test substance)->Test Setup Control Group (untreated diet) Control Group (untreated diet) Test Setup->Control Group (untreated diet) Treatment Groups (multiple concentrations) Treatment Groups (multiple concentrations) Test Setup->Treatment Groups (multiple concentrations) 5-day Exposure Period 5-day Exposure Period Control Group (untreated diet)->5-day Exposure Period Treatment Groups (multiple concentrations)->5-day Exposure Period 3-day Observation Period (clean diet) 3-day Observation Period (clean diet) 5-day Exposure Period->3-day Observation Period (clean diet) Daily Observations (mortality, behavior, food consumption) Daily Observations (mortality, behavior, food consumption) 3-day Observation Period (clean diet)->Daily Observations (mortality, behavior, food consumption) Body Weight Measurement Body Weight Measurement Daily Observations (mortality, behavior, food consumption)->Body Weight Measurement Gross Necropsy Gross Necropsy Body Weight Measurement->Gross Necropsy Data Analysis & LC50 Calculation Data Analysis & LC50 Calculation Gross Necropsy->Data Analysis & LC50 Calculation

References

Pethoxamid's Genotoxic and Cytotoxic Impact on Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the genotoxic and cytotoxic effects of the herbicide pethoxamid on plant cells. This compound, a member of the chloroacetamide chemical family, is classified as a Group 15 herbicide and functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which is crucial for cell division.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current research findings, detailed experimental protocols, and a summary of quantitative data.

Executive Summary

This compound is a systemic herbicide utilized for pre-plant, pre-emergence, and early post-emergence weed control in crops such as corn and soybean.[1] Its primary mode of action is the disruption of cell division in emerging seedlings by inhibiting VLCFA synthesis.[1][2] Research has demonstrated that this compound exhibits both cytotoxic and genotoxic effects on plant cells in a manner that is dependent on both concentration and exposure time.

Cytotoxicity is primarily evidenced by a significant reduction in the mitotic index (MI) in plant root tip cells. Genotoxicity is characterized by the induction of various chromosomal aberrations (CAs) and direct DNA damage, as revealed by the alkaline comet assay. Molecular docking studies suggest a multifaceted mechanism of action, implicating not only the inhibition of VLCFA synthases but also direct binding of this compound to the minor groove of DNA, particularly at GC-rich sequences.

Mechanism of Action and Cellular Effects

This compound's herbicidal activity stems from its ability to block the elongation of fatty acid chains, a process essential for the formation of cellular membranes and other critical components. This inhibition of VLCFA biosynthesis directly impedes cell division and, consequently, the growth of seedling shoots and roots.

Cytotoxic Effects

The cytotoxicity of this compound has been quantified through the analysis of the mitotic index in the meristematic cells of Allium cepa (onion) roots. A statistically significant, dose-dependent decrease in the MI was observed upon exposure to this compound, indicating a disruption of the cell cycle.

Genotoxic Effects

The genotoxic potential of this compound has been confirmed through the observation of chromosomal aberrations and the quantification of DNA damage.

  • Chromosomal Aberrations: Exposure to this compound leads to a significant increase in the frequency of CAs. Commonly observed abnormalities in A. cepa ana-telophase cells include disturbed ana-telophases, chromosome laggards, chromosomal stickiness, and anaphase bridges.

  • DNA Damage: The alkaline comet assay has revealed that this compound induces DNA damage in A. cepa root cells in a concentration-dependent fashion.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study on the effects of this compound on Allium cepa root cells.

Table 1: Effect of this compound on Mitotic Index (MI) in Allium cepa Root Cells

Treatment GroupMitotic Index (%)% Inhibition of MI
24-hour exposure
Control (Distilled Water)8.54 ± 0.45-
This compound (1.25 µg/mL)6.32 ± 0.3326.00
This compound (2.5 µg/mL)4.87 ± 0.2943.00
This compound (5 µg/mL)3.11 ± 0.2163.58
48-hour exposure
Control (Distilled Water)8.49 ± 0.41-
This compound (1.25 µg/mL)5.18 ± 0.3139.00
This compound (2.5 µg/mL)3.76 ± 0.2555.71
This compound (5 µg/mL)2.04 ± 0.1875.97

Data are presented as mean ± standard error.

Table 2: Frequency of Chromosomal Aberrations (CAs) in Allium cepa Root Cells Induced by this compound

Treatment GroupTotal Cells AnalyzedNumber of Aberrant Cells% Aberrant Cells
24-hour exposure
Control (Distilled Water)1500120.80
This compound (1.25 µg/mL)1500453.00
This compound (2.5 µg/mL)1500815.40
This compound (5 µg/mL)15001328.80
48-hour exposure
Control (Distilled Water)1500140.93
This compound (1.25 µg/mL)1500785.20
This compound (2.5 µg/mL)15001238.20
This compound (5 µg/mL)150018912.60

Table 3: DNA Damage in Allium cepa Root Cells Measured by Comet Assay after this compound Exposure

Treatment GroupTail DNA (%)Tail Length (µm)Olive Tail Moment
24-hour exposure
Control (Distilled Water)2.15 ± 0.115.23 ± 0.271.12 ± 0.06
This compound (1.25 µg/mL)4.89 ± 0.2510.17 ± 0.513.45 ± 0.18
This compound (2.5 µg/mL)8.23 ± 0.4215.88 ± 0.806.98 ± 0.35
This compound (5 µg/mL)13.56 ± 0.6822.45 ± 1.1311.23 ± 0.57
48-hour exposure
Control (Distilled Water)2.21 ± 0.125.31 ± 0.281.15 ± 0.07
This compound (1.25 µg/mL)7.98 ± 0.4014.76 ± 0.746.21 ± 0.32
This compound (2.5 µg/mL)12.45 ± 0.6320.91 ± 1.0510.54 ± 0.53
This compound (5 µg/mL)18.78 ± 0.9428.67 ± 1.4415.87 ± 0.80

Data are presented as mean ± standard error.

Experimental Protocols

The methodologies outlined below are based on the study of this compound's effects on Allium cepa.

Allium cepa Root Growth Inhibition and Cytotoxicity Assay
  • Bulb Preparation: Healthy Allium cepa bulbs are cleaned, and the outer scales are removed, leaving the root primordia intact.

  • Germination: Bulbs are placed in containers with distilled water for 48-72 hours to allow for root growth.

  • Treatment: Once roots reach 2-3 cm in length, they are transferred to solutions of varying this compound concentrations (e.g., 1.25, 2.5, and 5 µg/mL) and a negative control (distilled water) for specific exposure periods (e.g., 24 and 48 hours).

  • Root Measurement: Root length is measured at the beginning and end of the treatment period to assess growth inhibition.

  • Slide Preparation for Mitotic Index:

    • Root tips are excised and fixed in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1 v/v/v) for 24 hours.

    • Roots are then hydrolyzed in 1 N HCl at 60°C for 5-10 minutes.

    • The meristematic region of the root tip is squashed on a glass slide in a drop of 2% aceto-orcein stain.

  • Microscopic Analysis: Slides are observed under a light microscope. The mitotic index is calculated as the ratio of dividing cells to the total number of cells observed (at least 1000 cells per slide).

Chromosomal Aberration Analysis
  • Slide Preparation: Slides are prepared as described in step 5 of the cytotoxicity assay protocol.

  • Microscopic Analysis: At least 1500 cells per treatment group are scored for the presence of chromosomal aberrations at the anaphase and telophase stages of mitosis. The frequency of aberrant cells is then calculated.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)
  • Nuclei Isolation: Root tips are minced in a chilled buffer to release the nuclei.

  • Slide Preparation:

    • A suspension of isolated nuclei is mixed with low-melting-point agarose.

    • This mixture is layered onto a pre-coated microscope slide and allowed to solidify.

  • Lysis: Slides are immersed in a high-salt lysis solution to remove cellular and nuclear membranes, leaving behind the nucleoids.

  • Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied to the slides, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Slides are neutralized, dehydrated, and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).

  • Scoring: Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify DNA damage parameters such as tail DNA percentage, tail length, and Olive tail moment.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

G Proposed Mechanism of this compound Genotoxicity This compound This compound VLCFA_Synthases Very-Long-Chain Fatty Acid Synthases This compound->VLCFA_Synthases Inhibits DNA DNA This compound->DNA Binds to minor groove VLCFA_Synthesis VLCFA Synthesis VLCFA_Synthases->VLCFA_Synthesis Blocks Cell_Division Cell Division VLCFA_Synthesis->Cell_Division Inhibition leads to DNA_Damage DNA Damage DNA->DNA_Damage Induces Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations Leads to

Caption: Proposed dual mechanism of this compound's action in plant cells.

G Experimental Workflow for Assessing this compound Effects cluster_assays Endpoint Analysis Start Allium cepa Bulb Germination Treatment Root Exposure to This compound Concentrations Start->Treatment Fixation Root Tip Fixation & Staining Treatment->Fixation Nuclei_Isolation Nuclei Isolation & Lysis Treatment->Nuclei_Isolation Cytotoxicity Cytotoxicity Assay (Mitotic Index) Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Genotoxicity_CA Genotoxicity Assay (Chromosomal Aberrations) Genotoxicity_CA->Data_Analysis Genotoxicity_Comet Genotoxicity Assay (Comet Assay) Genotoxicity_Comet->Data_Analysis Fixation->Cytotoxicity Fixation->Genotoxicity_CA Nuclei_Isolation->Genotoxicity_Comet

References

Methodological & Application

Application Notes & Protocols for LC-MS/MS Analysis of Pethoxamid in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pethoxamid is a selective chloroacetamide herbicide used for pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds in various crops.[1][2] Its presence and persistence in soil and water are of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the LC-MS/MS analytical method for this compound in soil and water, as established in validated methods.

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Soil0.002 mg/kg0.01 mg/kg
Water0.02 µg/L0.1 µg/L
Data sourced from EPA reports on this compound analytical methods.[3]

Table 2: Liquid Chromatography Parameters

ParameterSpecification
HPLC SystemAgilent 1100 Series or equivalent
ColumnThermo Aquasil C18, 150 mm x 3.0 mm, 3 µm particle size
Pre-columnThermo Hypersil Gold, 10 x 3 mm, 5 µm particle size
Column Temperature35 °C
Mobile PhaseAcetonitrile and water (proportions may vary)
Flow RateTypically 0.2 - 0.5 mL/min
Instrument parameters may be optimized for specific laboratory conditions.

Table 3: Mass Spectrometry Parameters

ParameterSpecification
Mass SpectrometerApplied Biosystems MDS Sciex API 3000 or equivalent
Ion SourceTurboIonspray Electrospray Ionization (ESI)
PolarityPositive Ion Mode
Monitored TransitionsTwo parent-daughter ion MRMs for quantification and confirmation
Specific mass transitions for this compound should be optimized based on the instrument used.

Experimental Protocols

Water Sample Preparation and Extraction

This protocol describes the extraction of this compound from water samples using Solid Phase Extraction (SPE).

Materials:

  • Water sample (100 mL)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Acetonitrile (HPLC grade)

  • De-ionized water

  • SPE manifold

  • Centrifuge tubes

Protocol:

  • Cartridge Conditioning: Pre-condition the C18 SPE cartridge by passing 3 mL of acetonitrile followed by 3 mL of de-ionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge.

  • Cartridge Washing: Wash the cartridge with 20 mL of de-ionized water, followed by 3 mL of an acetonitrile/water mixture (1/1, v/v).

  • Elution: Elute the this compound from the cartridge with 2.5 mL of acetonitrile.

  • Final Preparation: Dilute an aliquot of the eluate with an acetonitrile/water mixture (1/1, v/v) to a final volume suitable for LC-MS/MS analysis.

G cluster_prep Water Sample Preparation start 100 mL Water Sample cond Condition C18 SPE Cartridge (Acetonitrile & Water) start->cond load Load Sample onto Cartridge cond->load wash Wash Cartridge (De-ionized Water & Acetonitrile/Water) load->wash elute Elute this compound (Acetonitrile) wash->elute prep Dilute for Analysis elute->prep end LC-MS/MS Analysis prep->end G cluster_prep Soil Sample Preparation start 20 g Soil Sample extract Add Acetone/Water (3:1) start->extract shake Shake for 2 hours extract->shake centrifuge Centrifuge shake->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Acetonitrile/Water evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end G cluster_analysis LC-MS/MS Analysis Workflow start Prepared Sample Extract inject Inject into LC-MS/MS start->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect quantify Data Analysis & Quantification detect->quantify end Result quantify->end

References

Protocol for Evaluating Pethoxamid Efficacy on Annual Grasses and Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pethoxamid is a systemic herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 herbicide by the Weed Science Society of America.[1] It functions as a seedling shoot growth inhibitor by disrupting very long-chain fatty acid synthesis, which in turn inhibits cell division.[1] This pre-emergent and early post-emergent herbicide is effective against a variety of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton, as well as in turf and ornamental settings.[1][2] Given its mechanism of action, this compound does not control already emerged weeds.[1]

These application notes provide a comprehensive protocol for researchers, scientists, and professionals in drug and herbicide development to effectively test the efficacy of this compound. The following sections detail the experimental protocol, data presentation in tabular format, and visual diagrams of the workflow and this compound's mode of action.

Data Presentation

The efficacy of this compound can vary based on application rate, soil type, and environmental conditions. The following tables summarize reported efficacy data for this compound on various annual grasses and broadleaf weeds.

Table 1: this compound Efficacy on Annual Grasses

Weed SpeciesCommon NameApplication Rate (lbs a.i./acre)% ControlNotes
Echinochloa crus-galliBarnyardgrass0.37 - 0.5093-95%In a program with clomazone PRE followed by this compound plus quinclorac or imazethapyr.
Echinochloa crus-galliBarnyardgrassNot SpecifiedExcellentGeneral rating.
Setaria spp.FoxtailNot SpecifiedGood to ExcellentGeneral rating.
Digitaria spp.CrabgrassNot SpecifiedGood to ExcellentGeneral rating.

Table 2: this compound Efficacy on Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (lbs a.i./acre)% ControlNotes
Amaranthus spp.PigweedNot Specified>80%On an irrigated site. Control dropped to 35% on a non-irrigated site with high organic matter.
Lamium purpureumRed DeadnettleNot SpecifiedExcellentTotal weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds.
Lamium amplexicauleHenbitNot SpecifiedExcellentTotal weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds.
Veronica persicaBird's-eye SpeedwellNot SpecifiedExcellentTotal weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds.
Portulaca oleraceaCommon PurslaneNot SpecifiedExcellentTotal weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds.
Chenopodium polyspermumMany-seeded GoosefootHigher RatesGoodEfficacy noted at higher application rates.
Chenopodium albumCommon LambsquartersHigher RatesGoodEfficacy noted at higher application rates.

Experimental Protocols

This section outlines a detailed methodology for conducting field trials to evaluate the efficacy of this compound.

Experimental Design
  • Trial Design: Employ a randomized complete block design (RCBD) to minimize the effects of field variability.

  • Replicates: A minimum of four replicates is recommended to ensure statistical validity.

  • Plot Size: Individual plots should be large enough to minimize edge effects and allow for representative sampling. A common plot size is 2 x 10 meters or 2 x 15 meters.

  • Treatments:

    • Untreated Control: To serve as a baseline for weed growth.

    • This compound at the proposed label rate.

    • This compound at half the proposed label rate (0.5x).

    • This compound at double the proposed label rate (2x) to assess for potential phytotoxicity.

    • Standard commercial herbicide for comparison.

Site Selection and Preparation
  • Select a site with a known and uniform infestation of the target annual grass and broadleaf weed species.

  • Ensure the soil type is representative of the intended use areas for this compound. Note that this compound efficacy can be influenced by soil moisture and organic matter content.

  • Prepare the seedbed according to standard agricultural practices for the intended crop (if applicable) or as a weed-only trial. The seedbed should be fine and firm to ensure good contact between the soil and the herbicide.

Herbicide Application
  • Timing: Apply this compound as a pre-emergent treatment, either before or immediately after seeding the crop (if any) and before weed emergence.

  • Equipment: Use a calibrated research plot sprayer with a boom. Flat-fan nozzles are commonly used for broadcast applications. Use high flow rate nozzles that produce medium droplets to apply a practical spray volume.

  • Spray Volume: Apply in a spray volume of 10 to 40 gallons per acre to ensure uniform coverage.

  • Application Conditions:

    • Apply to a moist soil surface.

    • Avoid application when wind speed is below 2 mph or exceeds 15 mph to minimize drift.

    • Record environmental conditions (temperature, humidity, wind speed, and direction) at the time of application.

  • Tank Mixing and Adjuvants:

    • If tank-mixing this compound with other herbicides, conduct a jar test to ensure physical compatibility.

    • Follow the proper mixing order: fill the tank with half the required water, add a compatibility agent if needed, then add wettable powders, flowables, emulsifiable concentrates (like this compound), and finally any adjuvants.

    • Consult the this compound label for any specific adjuvant recommendations or restrictions.

Data Collection and Assessment
  • Visual Efficacy Ratings:

    • Conduct visual assessments of weed control at regular intervals, such as 7, 14, 28, and 56 days after treatment (DAT).

    • Use a 0 to 100% scale, where 0% represents no weed control (same as the untreated check) and 100% represents complete weed death.

    • Assess each weed species present in the plot separately.

  • Weed Density and Biomass:

    • At a specified time point (e.g., 56 DAT), measure weed density by counting the number of individual plants of each species within a randomly placed quadrat (e.g., 0.25 m² or 1 m²) in each plot.

    • For biomass assessment, harvest all the above-ground weed material within the quadrat for each species.

    • Dry the harvested plant material in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each species.

Data Analysis
  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • If the ANOVA shows significant differences, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Mandatory Visualizations

Pethoxamid_Mode_of_Action This compound This compound Application (Pre-emergence) Soil Soil Absorption (Roots and Shoots) This compound->Soil Applied to soil VLCFA Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis Soil->VLCFA Systemic uptake CellDivision Inhibition of Cell Division and Growth VLCFA->CellDivision Leads to WeedControl Control of Germinating Annual Grasses and Broadleaf Weeds CellDivision->WeedControl Results in

Caption: this compound's mechanism of action from application to weed control.

Experimental_Workflow SiteSelection 1. Site Selection & Preparation (Randomized Complete Block Design) TreatmentPrep 2. Treatment Preparation (this compound at 0.5x, 1x, 2x rates) SiteSelection->TreatmentPrep Application 3. Herbicide Application (Calibrated Sprayer) TreatmentPrep->Application DataCollection 4. Data Collection (Visual Ratings & Biomass) Application->DataCollection Analysis 5. Statistical Analysis (ANOVA) DataCollection->Analysis Reporting 6. Reporting (Efficacy Summary) Analysis->Reporting

Caption: Workflow for conducting a this compound efficacy field trial.

References

Determining Pethoxamid Residues in Crop Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative determination of pethoxamid residues in various crop samples. The methodologies outlined are based on established analytical techniques, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). These procedures are designed to ensure high sensitivity, accuracy, and reproducibility for regulatory compliance and food safety assessments.

Introduction

This compound is a selective chloroacetamide herbicide used for the pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds in crops such as maize and soybeans.[1] Its widespread use necessitates reliable and validated analytical methods to monitor its residues in agricultural commodities to ensure they do not exceed maximum residue limits (MRLs). The residue of concern in plant commodities for both tolerance enforcement and risk assessment is the parent this compound compound.[2]

The methods detailed below are applicable to a range of crop matrices. The primary approach involves sample homogenization, extraction with an organic solvent, and a cleanup step to remove interfering matrix components, followed by instrumental analysis.

Analytical Methodologies

The most prevalent and effective method for the determination of this compound residues in crop samples is the QuEChERS methodology coupled with Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This combination offers excellent sensitivity, selectivity, and efficiency for analyzing pesticide residues in complex food matrices.

QuEChERS Sample Preparation

The QuEChERS method involves two main steps: extraction and partitioning with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

Experimental Workflow for this compound Residue Analysis

This compound Residue Analysis Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Crop Sample Weighing Weigh 10-15g of Homogenized Sample Homogenization->Weighing Add_Solvent Add Acetonitrile (1% Acetic Acid) Weighing->Add_Solvent Add_Salts Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Cleanup Salts (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter Extract Centrifuge2->Filter LCMS_Analysis LC-MS/MS or UPLC-MS/MS Analysis Filter->LCMS_Analysis Quantification Quantify this compound LCMS_Analysis->Quantification

Caption: Workflow for this compound residue analysis using the QuEChERS method.

Instrumental Analysis

Following sample preparation, the extracts are analyzed by LC-MS/MS or UPLC-MS/MS. This technique provides high selectivity by monitoring specific precursor-to-product ion transitions for this compound, allowing for accurate quantification even in complex matrices.

Logical Relationship for LC-MS/MS Detection

LC-MS/MS Detection Logic This compound This compound Molecule ESI Electrospray Ionization (Positive Mode) This compound->ESI Precursor_Ion Precursor Ion [M+H]+ ESI->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Product_Ion1 Product Ion 1 (Quantifier) CID->Product_Ion1 Product_Ion2 Product Ion 2 (Qualifier) CID->Product_Ion2 Detector Mass Analyzer Detector Product_Ion1->Detector Product_Ion2->Detector

Caption: Principle of this compound detection by tandem mass spectrometry.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid and acetic acid, analytical grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) for highly pigmented samples

  • Deionized water

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Protocol for Low-Fat Crop Matrices (e.g., Grains, Fruits, Vegetables)

This protocol is adapted from the validated QuEChERS method for grains.

  • Sample Homogenization: Homogenize a representative portion of the crop sample to a uniform consistency.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high pigment content, a dSPE tube containing GCB may be necessary.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Column: A C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid is commonly employed.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Two precursor-product ion transitions should be monitored for this compound.

Data Presentation

Quantitative data from method validation studies are summarized below for easy comparison.

Table 1: Method Performance for this compound in Grains

ParameterValue
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.996
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Average Recovery81.3% - 107%
Relative Standard Deviation (RSD)0.64% - 6.0%

Table 2: Method Performance for this compound in Soil and Water

MatrixParameterValue
Soil Limit of Detection (LOD)0.002 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Water Limit of Detection (LOD)0.02 µg/L
Limit of Quantification (LOQ)0.1 µg/L

Conclusion

The described methodologies, centered around the QuEChERS sample preparation technique and LC-MS/MS analysis, provide a robust and reliable framework for the determination of this compound residues in a variety of crop samples. The methods are characterized by high sensitivity, good recovery rates, and low limits of detection and quantification, making them suitable for routine monitoring and regulatory purposes. Adherence to these protocols will enable researchers and analytical professionals to generate accurate and defensible data on this compound residues in agricultural products.

References

Application Note: Solid-Phase Extraction (SPE) for Pethoxamid Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pethoxamid is a chloroacetamide herbicide used for the pre-emergence control of annual grasses and some broad-leaved weeds in various crops. Its potential to contaminate water sources necessitates sensitive and reliable analytical methods for its detection. This application note details a robust method for the extraction and pre-concentration of this compound from water samples using solid-phase extraction (SPE) with C18 cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is demonstrated to be effective for determining this compound residues at low concentrations in drinking water.[1][2]

Quantitative Data Summary

The performance of the described SPE method for this compound analysis in water is summarized in the table below. The data is based on a validated method for drinking water samples.[1][2]

ParameterValueUnitNotes
AnalyteThis compound--
MatrixDrinking Water--
SPE CartridgeC18-[1]
Sample Volume100mL
Limit of Quantification (LOQ)0.1µg/L
Limit of Detection (LOD)0.02µg/L
Analytical TechniqueLC-MS/MS-

Experimental Workflow

The following diagram illustrates the logical workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Collect 100 mL Water Sample Fortification 2. Fortify with this compound Standard (for QC) SampleCollection->Fortification Conditioning 3. Condition C18 Cartridge (3 mL Acetonitrile, then 3 mL Ultra-Pure Water) Loading 4. Load Water Sample Conditioning->Loading Washing 5. Wash Cartridge (20 mL Deionized Water, then 3 mL Acetonitrile/Water 1:1) Loading->Washing Elution 6. Elute this compound (2.5 mL Acetonitrile) Washing->Elution Dilution 7. Dilute Eluate Elution->Dilution Analysis 8. Analyze by LC-MS/MS Dilution->Analysis

Caption: SPE workflow for this compound analysis in water.

Detailed Experimental Protocol

This protocol is based on a validated method for the determination of this compound in drinking water.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Acetone (ACS grade)

  • Ultra-pure water

  • Deionized water

  • C18 SPE cartridges (e.g., Varian, 500 mg, 6 mL)

  • SPE vacuum manifold

  • 75-mL SPE reservoirs

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • LC-MS/MS system

2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh between 2 and 50 mg of this compound into a brown flask. Add the appropriate volume of acetone to achieve a final concentration of 1000 µg/mL, considering the purity of the standard. Sonicate until fully dissolved. Store at 4°C for up to 10 days.

  • Fortification Solutions: Prepare fresh fortification solutions at 0.1, 1, and 10 µg/mL by diluting the primary stock solution with acetone.

  • Calibration Solutions: Prepare a series of calibration standards (e.g., 0.0005 - 0.25 µg/mL) by performing serial dilutions of the stock solution in an acetonitrile/ultra-pure water (50/50, v/v) mixture.

3. Sample Preparation and Fortification

  • Measure 100 mL aliquots of the water sample.

  • For quality control (QC) samples, fortify the water samples at this stage. For example, to achieve a concentration of 0.1 µg/L (LOQ), add 1.0 mL of the 10 ng/mL fortification solution to 100 mL of the water sample.

4. Solid-Phase Extraction (SPE) Procedure

  • Cartridge Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Pre-condition each cartridge by passing 3 mL of acetonitrile followed by 3 mL of ultra-pure water.

  • Sample Loading: Attach 75-mL reservoirs to the cartridges. Add the 100 mL water samples to the reservoirs and draw the water through the cartridges drop-wise, ensuring the extracted water is discarded.

  • Cartridge Washing: Wash the SPE cartridges with 20 mL of de-ionized water, followed by 3 mL of an acetonitrile/water (1/1, v/v) mixture.

  • Elution: Add 2.5 mL of acetonitrile to the cartridge and draw it through to elute the this compound. Collect the acetonitrile eluate.

5. Final Sample Preparation and Analysis

  • Take a 0.1 mL aliquot of the collected eluate and dilute it to a final volume of 1.0 mL with an acetonitrile/water (1/1, v/v) mixture.

  • The sample is now ready for final determination by LC-MS/MS. Analyze the samples alongside the calibration standards to quantify the concentration of this compound.

References

Application Note: Electrochemical Detection of Pethoxamid Using Square Wave Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid and sensitive electrochemical method for the quantitative determination of the herbicide pethoxamid. The protocol utilizes square wave voltammetry (SWV) with a boron-doped diamond electrode (BDDE). This method offers a simple, fast, and inexpensive alternative to traditional chromatographic techniques for monitoring this compound in environmental samples. The procedure demonstrates a linear response for this compound in the micromolar range with a low limit of detection, making it suitable for routine analysis.

Introduction

This compound is a chloroacetamide herbicide widely used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. Monitoring its presence in environmental samples is crucial to ensure ecological safety and regulatory compliance. While methods like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for this compound detection, they often require extensive sample preparation and sophisticated instrumentation.[1][2] Electrochemical methods, particularly square wave voltammetry, present an attractive alternative due to their high sensitivity, rapid analysis time, and cost-effectiveness.[3][4]

This document provides a detailed protocol for the electrochemical detection of this compound based on its oxidation on a boron-doped diamond electrode.[5] The square wave voltammetric technique allows for the quantification of this compound by measuring the anodic peak current at a potential of 1.35 V versus an Ag/AgCl reference electrode.

Quantitative Data Summary

The analytical performance of the square wave voltammetry method for this compound detection is summarized in the table below. The data is based on the oxidation of this compound at a boron-doped diamond electrode in a Britton-Robinson buffer solution at pH 4.

ParameterValueReference
Linear Working Range3 - 100 µM
Limit of Detection (LOD)1.37 µM
Working ElectrodeBoron-Doped Diamond Electrode (BDDE)
Reference ElectrodeAg/AgCl
Supporting ElectrolyteBritton-Robinson Buffer (pH 4)
Anodic Potential1.35 V

Experimental Protocol

This section provides a detailed methodology for the electrochemical detection of this compound using square wave voltammetry.

1. Materials and Reagents

  • This compound standard

  • Britton-Robinson (BR) buffer solution (0.04 M)

  • Deionized water

  • All other chemicals should be of analytical reagent grade.

2. Instrumentation

  • Potentiostat/Galvanostat with square wave voltammetry capabilities

  • Three-electrode cell:

    • Working Electrode: Boron-Doped Diamond Electrode (BDDE)

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode

    • Counter Electrode: Platinum wire or graphite rod

3. Preparation of Solutions

  • Britton-Robinson (BR) Buffer (pH 4): Prepare a 0.04 M BR buffer solution by mixing appropriate volumes of acetic acid, phosphoric acid, and boric acid, and adjusting the pH to 4.0 with a sodium hydroxide solution.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mM.

  • Standard Solutions: Prepare a series of standard solutions of this compound in the linear working range (3 - 100 µM) by diluting the stock solution with the BR buffer (pH 4).

4. Electrochemical Measurement Procedure

  • Electrode Pretreatment: Prior to each measurement, polish the BDDE with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean and reproducible electrode surface.

  • Cell Assembly: Assemble the three-electrode cell with the BDDE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

  • Electrolyte Addition: Add a known volume of the BR buffer (pH 4) to the electrochemical cell.

  • Blank Measurement: Record the square wave voltammogram of the supporting electrolyte to establish a baseline.

  • Sample/Standard Measurement: Add a known volume of the this compound standard solution or the prepared sample solution to the cell.

  • Deoxygenation: Purge the solution with nitrogen gas for a few minutes to remove dissolved oxygen.

  • Square Wave Voltammetry: Perform the square wave voltammetric scan in the potential range that includes the anodic peak of this compound (around 1.35 V). The optimized SWV parameters may include a frequency of 25 Hz, a pulse amplitude of 25 mV, and a step potential of 4 mV.

  • Data Analysis: Measure the peak current at the anodic potential of 1.35 V. The concentration of this compound in the sample can be determined from a calibration curve constructed using the standard solutions.

5. Sample Preparation (for environmental water samples)

  • Collect the water sample in a clean container.

  • Filter the sample to remove any suspended solids.

  • If necessary, adjust the pH of the sample to around 4.

  • The sample can then be directly analyzed or spiked with a known concentration of this compound for recovery studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solutions Prepare BR Buffer (pH 4) and this compound Standards cell_setup Assemble 3-Electrode Cell (BDDE, Ag/AgCl, Pt) prep_solutions->cell_setup prep_sample Prepare Water Sample (Filter, Adjust pH) add_electrolyte Add BR Buffer to Cell prep_sample->add_electrolyte cell_setup->add_electrolyte swv_measurement Perform Square Wave Voltammetry Scan add_electrolyte->swv_measurement record_data Record Anodic Peak Current at 1.35 V swv_measurement->record_data calibration Construct Calibration Curve record_data->calibration quantification Quantify this compound in Sample calibration->quantification

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Weed Resistance to Pethoxamid and Other Group 15 Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development studying weed resistance to pethoxamid and other Group 15 herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and other Group 15 herbicides?

A1: this compound is a systemic herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 herbicide.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3] This inhibition disrupts cell division and growth in the germinating seedlings of susceptible weeds, particularly in the shoots and roots. As a pre-emergent herbicide, this compound is effective against annual grasses and some broadleaf weeds before they emerge from the soil.

Q2: What are the primary mechanisms of weed resistance to Group 15 herbicides like this compound?

A2: Weed resistance to Group 15 herbicides is primarily attributed to two main mechanisms:

  • Target-site resistance (TSR): This occurs when a mutation in the gene encoding the target enzyme (in this case, the VLCFA synthesis enzyme) prevents the herbicide from binding effectively. While TSR is a common resistance mechanism for many herbicides, it is less commonly reported for Group 15 herbicides.

  • Non-target-site resistance (NTSR): This is the more prevalent mechanism for Group 15 herbicide resistance. The most significant form of NTSR is enhanced metabolic detoxification, where the resistant weed rapidly metabolizes the herbicide into non-toxic forms before it can reach its target site. This metabolic resistance is often conferred by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).

Q3: Which weed species have developed resistance to Group 15 herbicides?

A3: Resistance to Group 15 herbicides has been documented in several weed species globally. As of recent reports, approximately 13 weed species worldwide have evolved resistance. Notably, in the United States, resistance has been confirmed in problematic broadleaf weeds such as waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri).

Q4: What is metabolic resistance, and why is it a significant concern?

A4: Metabolic resistance is a type of non-target-site resistance where weeds evolve the ability to rapidly break down and detoxify herbicides before they can cause harm. This is concerning because an enhanced metabolic system can often degrade herbicides from different chemical families and with different modes of action, leading to cross-resistance or multiple-herbicide resistance. This unpredictability makes it challenging to manage resistant weed populations effectively.

Troubleshooting Guides

Whole-Plant Dose-Response Assays

Problem: High variability in seedling emergence and growth in control pots.

  • Possible Cause: Inconsistent seed germination due to dormancy or poor seed quality.

  • Solution:

    • Use seeds collected from a single, well-characterized susceptible population.

    • Implement seed dormancy-breaking treatments if necessary (e.g., stratification, scarification).

    • Ensure uniform planting depth and soil moisture.

Problem: No clear dose-response relationship observed in susceptible populations.

  • Possible Cause: Incorrect herbicide concentration, improper application, or environmental stress.

  • Solution:

    • Verify herbicide stock solution concentration and serial dilutions.

    • Ensure uniform spray coverage using a calibrated spray chamber.

    • Maintain optimal and consistent greenhouse conditions (temperature, light, humidity) to avoid stressing the plants, which can affect their response to the herbicide.

Problem: Suspected resistant population shows some injury but survives at high herbicide doses.

  • Possible Cause: The population may possess a low to moderate level of metabolic resistance.

  • Solution:

    • Extend the observation period to assess for recovery and regrowth.

    • Quantify the level of resistance by calculating the Resistance Index (RI), which is the ratio of the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50) in the resistant population compared to the susceptible population.

    • Proceed with biochemical assays to investigate metabolic activity.

Enzyme Assays for Metabolic Resistance

Problem: Low or no detectable enzyme (P450 or GST) activity in any of the plant extracts.

  • Possible Cause: Improper protein extraction, enzyme degradation, or incorrect assay conditions.

  • Solution:

    • Perform all protein extraction steps at 4°C to minimize proteolysis.

    • Include protease inhibitors in the extraction buffer.

    • Optimize assay conditions such as pH, temperature, and substrate concentrations for the specific weed species being studied.

    • Ensure co-factors (e.g., NADPH for P450 assays) are fresh and added at the correct concentration.

Problem: High background signal or non-enzymatic substrate degradation.

  • Possible Cause: Contaminants in the enzyme preparation or instability of the substrate.

  • Solution:

    • Run parallel assays with boiled enzyme extract (as a negative control) to determine the level of non-enzymatic activity.

    • Include a reaction mix without the enzyme to assess substrate stability.

    • Purify the enzyme extract further if necessary (e.g., through ammonium sulfate precipitation or size-exclusion chromatography).

Problem: Inconsistent results between replicate assays.

  • Possible Cause: Pipetting errors, variability in tissue homogenization, or fluctuations in assay temperature.

  • Solution:

    • Use calibrated pipettes and ensure thorough mixing of all solutions.

    • Standardize the tissue homogenization process to ensure consistent enzyme extraction.

    • Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature.

Quantitative Data

The following tables summarize quantitative data on weed resistance to Group 15 herbicides, with a focus on S-metolachlor in waterhemp as a well-documented example.

Table 1: Resistance Levels of Waterhemp Populations to Group 15 Herbicides

HerbicideResistant PopulationSusceptible PopulationResistance Index (RI)Reference
LD50 (g ai ha⁻¹) LD50 (g ai ha⁻¹)
S-metolachlorCHR-M6WUS>11.0Strom et al. (2019)
S-metolachlorMCR-NH 40WUS>11.0Strom et al. (2019)
AcetochlorCHR-M6WUS2.5Strom et al. (2019)
AcetochlorMCR-NH 40WUS3.3Strom et al. (2019)
PyroxasulfoneCHR-M6WUS3.2Strom et al. (2019)
PyroxasulfoneMCR-NH 40WUS3.4Strom et al. (2019)
Dimethenamid-PCHR-M6WUS4.3Strom et al. (2019)
Dimethenamid-PMCR-NH 40WUS5.3Strom et al. (2019)

Table 2: Metabolic Rate of S-metolachlor in Resistant and Susceptible Waterhemp

PopulationTime to 90% Metabolism (DT90)Reference
Resistant Waterhemp (CHR & SIR)< 3.2 hoursStrom et al. (2020)
Susceptible Waterhemp (WUS)> 6.0 hoursStrom et al. (2020)
Corn (tolerant control)< 3.2 hoursStrom et al. (2020)

Table 3: Enzyme Activity in Resistant and Susceptible Waterhemp

EnzymePopulationSpecific ActivityReference
(relative to susceptible)
Glutathione S-transferase (GST)Resistant (CHR & SIR)~2-fold greaterStrom et al. (2021)
Cytochrome P450 (P450)Resistant (CHR & SIR)>20-fold greaterStrom et al. (2021)

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

Objective: To determine the level of resistance in a weed population to this compound.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Technical grade this compound and appropriate formulation reagents.

  • Calibrated spray chamber.

  • Greenhouse or growth chamber with controlled environment.

Methodology:

  • Seed Germination and Planting:

    • If necessary, break seed dormancy of both resistant and susceptible populations.

    • Plant a uniform number of seeds (e.g., 20-30) in each pot at a consistent depth (e.g., 0.5 cm).

    • Water the pots and place them in a greenhouse or growth chamber under optimal conditions for the specific weed species.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create a range of at least 6-8 herbicide doses, plus an untreated control. The dose range should bracket the expected lethal dose for the susceptible population.

    • Apply the herbicide treatments to the soil surface immediately after planting (pre-emergence).

    • Use a calibrated spray chamber to ensure uniform application.

  • Data Collection and Analysis:

    • After a set period (e.g., 21-28 days), count the number of emerged and surviving seedlings in each pot.

    • For surviving plants, visual injury ratings can be recorded, and/or the above-ground biomass can be harvested, dried, and weighed.

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the herbicide dose that causes 50% mortality (LD50) or 50% growth reduction (GR50) for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) as: RI = LD50 (Resistant) / LD50 (Susceptible).

Protocol 2: In Vitro Enzyme Assays for Metabolic Resistance

Objective: To measure the activity of cytochrome P450 and glutathione S-transferase enzymes in resistant and susceptible weed populations.

Part A: Microsomal Extraction for Cytochrome P450 Assay

  • Harvest fresh, young leaf tissue from both resistant and susceptible plants.

  • Homogenize the tissue in a cold extraction buffer (e.g., phosphate buffer with PVPP, ascorbate, and DTT).

  • Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

Part B: Cytochrome P450 Activity Assay

  • In a microplate, combine the microsomal protein extract, a reaction buffer, and a substrate (e.g., a fluorescent probe or radiolabeled herbicide).

  • Initiate the reaction by adding NADPH.

  • Incubate at a controlled temperature.

  • Stop the reaction and measure the product formation using a spectrophotometer, fluorometer, or liquid scintillation counter.

  • Calculate the specific enzyme activity (product formed per unit time per mg of protein).

Part C: Glutathione S-Transferase (GST) Activity Assay

  • Prepare a crude protein extract from the leaf tissue of resistant and susceptible plants.

  • In a microplate, combine the protein extract, a reaction buffer, reduced glutathione (GSH), and a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB).

  • Monitor the increase in absorbance at 340 nm as the CDNB is conjugated with GSH.

  • Calculate the specific enzyme activity using the extinction coefficient of the product.

Visualizations

Mode_of_Action This compound This compound (Group 15 Herbicide) VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->VLCFA_Elongase Inhibits VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs Blocks Synthesis Cell_Membranes Cell Membranes, Cuticular Waxes VLCFAs->Cell_Membranes Essential for Seedling_Growth Seedling Shoot & Root Growth Cell_Membranes->Seedling_Growth Required for Resistance_Mechanisms cluster_Susceptible Susceptible Weed cluster_Resistant Resistant Weed Herbicide_S This compound Target_S VLCFA Elongase Herbicide_S->Target_S Binds to Effect_S Inhibition of Growth Target_S->Effect_S Leads to Herbicide_R This compound Metabolism Enhanced Metabolism (P450s, GSTs) Herbicide_R->Metabolism Target_R VLCFA Elongase Herbicide_R->Target_R Reduced amount reaches target Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Detoxifies Effect_R Normal Growth Target_R->Effect_R Experimental_Workflow Start Suspected Resistant Weed Population Dose_Response Whole-Plant Dose-Response Assay Start->Dose_Response Resistance_Confirmed Resistance Confirmed? (Calculate RI) Dose_Response->Resistance_Confirmed Biochemical_Assays Biochemical Assays (P450, GST) Resistance_Confirmed->Biochemical_Assays Yes No_Resistance Susceptible Resistance_Confirmed->No_Resistance No Mechanism_Identified Mechanism Identified: Enhanced Metabolism Biochemical_Assays->Mechanism_Identified

References

Technical Support Center: Optimizing Pethoxamid Application Rates for Different Soil Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pethoxamid application rates for various soil types. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic herbicide belonging to the chloroacetamide chemical family (Group 15).[1] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in germinating weed seeds.[1][2] It is primarily absorbed through the roots and emerging shoots of seedlings, making it effective for pre-emergence and early post-emergence weed control.[1][2]

Q2: What is the general recommended application rate for this compound?

A2: The maximum single and annual application rate for this compound is typically 1.5 lbs of active ingredient per acre (a.i./A). However, the optimal rate can be significantly influenced by soil type and other environmental factors.

Q3: How does soil type affect the efficacy of this compound?

A3: Soil properties such as texture (the proportion of sand, silt, and clay), organic matter content, and pH are critical factors influencing this compound's performance.

  • Soil Texture: Coarse-textured soils (sandy) have lower adsorption capacity, which can lead to greater herbicide availability but also a higher risk of leaching and crop injury. Fine-textured soils (clay) have a higher adsorption capacity, which can bind the herbicide and potentially reduce its availability for weed control, thus requiring higher application rates.

  • Organic Matter: Soils with high organic matter content tend to adsorb this compound more strongly, which can reduce its concentration in the soil solution and decrease its efficacy.

  • Soil pH: Soil pH can influence the persistence and availability of some herbicides, although specific quantitative data on its effect on this compound is limited.

Q4: How does soil moisture impact this compound's activity?

A4: Soil moisture is crucial for the activation and uptake of this compound. Adequate moisture moves the herbicide into the weed germination zone in the soil. This compound generally shows higher phytotoxicity in moist soil compared to dry soil. Under dry conditions, the herbicide may not be sufficiently activated, leading to reduced weed control.

Troubleshooting Guide

Problem: Reduced or poor weed control after this compound application.

Possible Cause Troubleshooting Steps
Incorrect Application Rate for Soil Type - High Organic Matter/Clay Content: In soils with high organic matter or clay content, this compound can be strongly adsorbed, reducing its availability. Consider increasing the application rate within the label's recommendations for that specific soil type. - Coarse (Sandy) Soil: While less common for reduced efficacy, ensure the application was uniform as leaching can move the herbicide out of the weed seed zone.
Insufficient Soil Moisture - this compound requires moisture for activation. If rainfall does not occur within a few days of application, efficacy will be reduced. Consider a light irrigation event to incorporate the herbicide if feasible.
Weed Spectrum - this compound is effective against most annual grasses and certain broadleaf weeds. Confirm that the target weeds are on the this compound control spectrum. For broader weed control, tank-mixing with a compatible herbicide with a different mode of action may be necessary.
Application Timing - this compound is a seedling shoot growth inhibitor and will not control emerged weeds. Ensure application was made pre-emergence or to very early post-emergence weeds.

Problem: Observed crop injury (phytotoxicity) after this compound application.

Possible Cause Troubleshooting Steps
Application Rate Too High for Soil Type - Coarse-textured (sandy) soils with low organic matter: These soils have a lower capacity to bind the herbicide, leading to higher concentrations in the soil solution and increased risk of crop injury. Reduce the application rate according to label recommendations for that soil type in future applications.
Heavy Rainfall After Application - Excessive rainfall on coarse-textured soils can move the herbicide into the crop's root zone, causing injury.
Crop Stress - Crops under stress from environmental factors (e.g., cold, wet conditions, disease) may be more susceptible to herbicide injury.

Data Presentation

Table 1: this compound Efficacy on Chenopodium album in Different Soil Types

This table summarizes the weed control efficacy of this compound on Chenopodium album at two different application rates across three distinct soil types.

Soil TypeApplication RateEfficacy (%)
Regosol (Sandy)1N49
Regosol (Sandy)2NData not available
Fluvisol (Medium CEC)1NData not available
Fluvisol (Medium CEC)2NData not available
Chernozem (High CEC)1NData not available
Chernozem (High CEC)2NData not available

Note: "1N" and "2N" refer to a normal and double dose, respectively, as defined in the cited study. The study reported an overall efficacy of 49% for this compound across the locations but did not break down the efficacy for each application rate and soil type combination for this specific weed.

Table 2: Physicochemical Properties of Soils Used in Efficacy Study

This table provides the characteristics of the soils used in the study referenced in Table 1.

Soil PropertyRegosolFluvisolChernozem
Soil Texture SandyLoamSilty Clay Loam
Sand (%) 71.5532.68.94
Silt (%) 12.3148.968.57
Clay (%) 16.1418.522.49
Organic Matter (%) 2.263.452.63
pH (H₂O) 8.157.807.91
Cation Exchange Capacity (CEC) (cmol+/kg) 105.01145.62118.99

(Data sourced from Jursík et al., 2020)

Experimental Protocols

Protocol for Determining Optimal this compound Application Rate for a Specific Soil Type

This protocol outlines a greenhouse bioassay to determine the dose-response of a target weed species to this compound in a specific soil.

1. Objective: To determine the effective dose of this compound required for a desired level of weed control (e.g., ED₅₀ or ED₉₀) in a user-defined soil.

2. Materials:

  • This compound analytical standard or commercial formulation.

  • Target weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • User-collected soil, sieved (<2 mm mesh).

  • Control soil known to be free of herbicides.

  • Pots (e.g., 10 cm diameter).

  • Greenhouse or growth chamber with controlled temperature and light.

  • Sprayer calibrated for small plot applications or equipment for soil incorporation.

  • Analytical balance and volumetric flasks.

3. Experimental Design:

  • Treatments: A range of this compound application rates. It is recommended to use a logarithmic series of doses to cover a wide range of responses, from no effect to complete control. For example: 0, 0.25X, 0.5X, 1X, 2X, and 4X the recommended field rate, where 1X is a standard rate (e.g., 1.0 lb a.i./A).

  • Replication: A minimum of 4 replications for each treatment.

  • Controls: Include an untreated control for both the user's soil and the control soil.

4. Procedure:

  • Soil Preparation: Fill pots with the user-defined soil and the control soil.
  • Herbicide Application:
  • Pre-emergence surface application: Sow a known number of weed seeds (e.g., 20-30) at a consistent depth (e.g., 1-2 cm). Apply the different this compound rates uniformly to the soil surface using a calibrated sprayer.
  • Pre-plant incorporated: Apply the this compound rates to a known amount of soil, thoroughly mix to ensure uniform incorporation, and then fill the pots with the treated soil before sowing the weed seeds.
  • Growing Conditions: Place the pots in a randomized complete block design in the greenhouse. Maintain optimal growing conditions for the target weed species (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate soil moisture).
  • Data Collection:
  • Efficacy: At 14 and 21 days after treatment (DAT), count the number of emerged weeds in each pot.
  • Phytotoxicity: Visually assess weed injury on a scale of 0% (no effect) to 100% (complete kill).
  • Biomass: At 21 DAT, harvest the above-ground portion of the surviving weeds, dry them in an oven (e.g., 70°C for 72 hours), and record the dry weight.

5. Data Analysis:

  • Calculate the percent weed control relative to the untreated control for both emergence and biomass reduction.

  • Use a suitable statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the ED₅₀ and ED₉₀ values. These values represent the this compound dose required to cause 50% and 90% reduction in weed emergence or biomass, respectively.

Visualizations

Pethoxamid_Signaling_Pathway This compound This compound VLCFA_Elongases Very-Long-Chain Fatty Acid Elongases This compound->VLCFA_Elongases Inhibits Weed_Control Weed Control This compound->Weed_Control Results in VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongases->VLCFAs Produces Cell_Division Cell Division & Shoot Emergence VLCFAs->Cell_Division Essential for

Caption: this compound's mode of action leading to weed control.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_data 3. Data Collection & Analysis Soil_Collection Collect & Sieve Soil Potting Fill Pots & Sow Seeds Soil_Collection->Potting Dose_Preparation Prepare this compound Doses Application Apply Herbicide Treatments Dose_Preparation->Application Potting->Application Incubation Incubate in Greenhouse Application->Incubation Assessment Assess Efficacy & Phytotoxicity (14 & 21 DAT) Incubation->Assessment Biomass Harvest & Measure Biomass Assessment->Biomass Analysis Dose-Response Analysis (Calculate ED50/ED90) Biomass->Analysis

Caption: Workflow for determining optimal this compound application rates.

Soil_Properties_Efficacy cluster_soil Soil Properties cluster_effect Effect on this compound cluster_outcome Outcome Organic_Matter High Organic Matter Adsorption Increased Adsorption (Binding) Organic_Matter->Adsorption Clay_Content High Clay Content Clay_Content->Adsorption Sandy_Texture Sandy Texture (Low OM/Clay) Increased_Availability Increased Availability & Leaching Potential Sandy_Texture->Increased_Availability Low_Moisture Low Soil Moisture Reduced_Activation Reduced Activation & Uptake Low_Moisture->Reduced_Activation Reduced_Availability Reduced Availability in Soil Solution Adsorption->Reduced_Availability Reduced_Efficacy Reduced Weed Control Reduced_Availability->Reduced_Efficacy Increased_Phytotoxicity Potential for Crop Injury Increased_Availability->Increased_Phytotoxicity Reduced_Activation->Reduced_Efficacy

References

Improving the efficiency of pethoxamid extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pethoxamid from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from environmental samples?

A1: The most prevalent methods for this compound extraction are Solid-Phase Extraction (SPE) for aqueous samples and solvent extraction for solid matrices like soil. For a more streamlined approach for various food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted.[1][2][3][4]

Q2: I am experiencing low recovery of this compound from soil samples. What are the potential causes and solutions?

A2: Low recovery from soil can be attributed to several factors:

  • Insufficient Extraction Solvent Polarity: this compound has moderate polarity. Using a solvent system with appropriate polarity, such as acetone/water or acetonitrile, is crucial for efficient extraction.

  • Strong Analyte-Matrix Interactions: Soils with high organic matter or clay content can strongly adsorb this compound. Increasing the extraction time, using agitation or sonication, or adjusting the pH of the extraction solvent can help overcome these interactions.

  • Inadequate Sample Homogenization: Ensure the soil sample is thoroughly homogenized to allow for uniform solvent access to the analyte.

Q3: My analytical results show significant signal suppression or enhancement. What is causing this and how can I mitigate it?

A3: Signal suppression or enhancement, known as the "matrix effect," is a common issue in LC-MS/MS analysis of complex samples. It is caused by co-extracted matrix components that interfere with the ionization of the target analyte. To mitigate this:

  • Improve Sample Cleanup: Employ a more rigorous cleanup step after extraction. This can include dispersive solid-phase extraction (dSPE) with sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for the matrix effect.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure the this compound concentration remains above the limit of quantitation (LOQ).

  • Utilize Isotope-Labeled Internal Standards: If available, a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects.

Q4: What are the key parameters to consider when developing an SPE method for this compound in water?

A4: For developing a robust SPE method, consider the following:

  • Sorbent Selection: C18 cartridges are commonly used and have been shown to be effective for this compound.

  • Sample pH: The pH of the water sample can influence the retention of this compound on the sorbent. Optimization of pH may be necessary for different water matrices.

  • Elution Solvent: Acetonitrile is a common and effective elution solvent for recovering this compound from C18 cartridges.

  • Flow Rate: The flow rate during sample loading and elution should be controlled to ensure efficient interaction between the analyte and the sorbent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Recovery Inefficient extraction from the matrix.- Optimize the extraction solvent system (e.g., adjust polarity).- Increase extraction time or use sonication.- Ensure thorough sample homogenization.
Loss of analyte during cleanup.- Evaluate the dSPE sorbents used; GCB can sometimes retain planar analytes.- Optimize the elution solvent in SPE to ensure complete recovery from the cartridge.
Poor Chromatographic Peak Shape (Fronting, Tailing, Splitting) Co-eluting matrix interferences.- Enhance the sample cleanup procedure to remove more interfering compounds.- Dilute the final sample extract.
Incompatibility of the final extract solvent with the mobile phase.- Evaporate the final extract to dryness and reconstitute in a solvent compatible with the initial mobile phase.
Column overload due to high concentrations of matrix components.- Dilute the sample extract before injection.
High Background Noise in Chromatogram Insufficient sample cleanup.- Incorporate additional cleanup steps or use a combination of dSPE sorbents (e.g., PSA, C18, GCB).
Contamination from solvents or glassware.- Use high-purity solvents and thoroughly clean all glassware.
Inconsistent Results (Poor Reproducibility) Variability in sample preparation.- Ensure consistent execution of all steps in the extraction and cleanup protocol.- Use an automated extraction system for higher precision.
Non-homogenous sample matrix.- Improve the initial sample homogenization process.

Quantitative Data Summary

Table 1: this compound Extraction and Analysis Parameters

Matrix Extraction Method Analytical Method LOQ Recovery Reference
Drinking WaterSolid-Phase Extraction (SPE) with C18 cartridgesLC-MS/MS0.1 µg/LNot Specified
SoilAcetone/water (3/1, v/v) extractionLC-MS/MS0.01 mg/kg85-92%
Surface WaterSolid-Phase Extraction (SPE) with C18 cartridgesLC-MS/MS0.1 µg/LNot Specified
Fruits and VegetablesQuEChERSGC-MS/MS or LC-MS/MS-70-120%

Experimental Protocols & Workflows

Protocol 1: this compound Extraction from Soil

This protocol is based on the method described in the EPA environmental chemistry methods.

  • Sample Preparation: Weigh 20 g of homogenized soil into a centrifuge tube.

  • Extraction: Add 200 mL of an acetone/water (3/1, v/v) solution. Shake for two hours.

  • Centrifugation: Centrifuge the sample to separate the supernatant.

  • Concentration: Transfer an aliquot of the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in an acetonitrile/water (1/1, v/v) solution for LC-MS/MS analysis.

G cluster_extraction Soil Extraction Workflow cluster_analysis Sample Preparation for Analysis A 1. Weigh 20g Homogenized Soil B 2. Add 200mL Acetone/Water (3:1) A->B C 3. Shake for 2 Hours B->C D 4. Centrifuge C->D E 5. Collect Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Acetonitrile/Water (1:1) F->G H 8. LC-MS/MS Analysis G->H

This compound Extraction Workflow from Soil.
Protocol 2: this compound Extraction from Water using SPE

This protocol is based on the method described in the EPA environmental chemistry methods.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with acetonitrile followed by ultra-pure water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with de-ionized water.

  • Elution: Elute the this compound from the cartridge with acetonitrile.

  • Analysis: The eluate is ready for direct LC-MS/MS analysis or may require dilution.

G cluster_spe SPE Workflow for Water Samples A 1. Condition C18 Cartridge B 2. Load 100mL Water Sample A->B C 3. Wash Cartridge B->C D 4. Elute with Acetonitrile C->D E 5. LC-MS/MS Analysis D->E

This compound SPE Workflow for Water Samples.
Logical Relationship: Troubleshooting Matrix Effects

The following diagram illustrates the logical steps to troubleshoot and mitigate matrix effects during this compound analysis.

G cluster_troubleshooting Troubleshooting Matrix Effects A Problem: Signal Suppression/Enhancement B Option 1: Improve Sample Cleanup A->B C Option 2: Use Matrix-Matched Standards A->C D Option 3: Dilute Sample Extract A->D E Option 4: Use Isotope-Labeled Internal Standard A->E F Result: Reduced Matrix Effects & Improved Accuracy B->F C->F D->F E->F

Logical Steps for Mitigating Matrix Effects.

References

Minimizing off-target drift and runoff of pethoxamid applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target drift and runoff of pethoxamid applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a systemic herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 herbicide.[1] It is used for pre-plant, pre-emergence, and early post-emergence control of most annual grasses and certain broadleaf weeds in crops like corn and soybeans, as well as in turf and ornamental settings.[1] Its mode of action is the inhibition of very long-chain fatty acid synthesis, which disrupts cell division in seedling shoots.[1] Consequently, it does not control weeds that have already emerged.[1]

Q2: What are the primary environmental concerns associated with this compound application?

The primary environmental concerns are off-target spray drift and runoff into surface water. This compound is highly soluble in water and moderately mobile in soil, which increases its potential for runoff.[1] While it is relatively non-persistent in soil with an aerobic half-life of 5.63 to 8.02 days, its degradates can be more mobile and persistent. Off-target drift can damage non-target vegetation, and runoff can contaminate surface water, potentially posing a risk to aquatic organisms.

Q3: What are the regulatory guidelines for this compound application to minimize drift?

Applicators must adhere to label instructions. Key guidelines generally include:

  • Wind Speed: Avoid application when wind speed is below 2 mph due to the potential for temperature inversions, and do not apply when wind speed exceeds 15 mph. The ideal wind speed is typically between 3 and 10 mph.

  • Droplet Size: Use nozzles that produce a medium to coarse droplet size to minimize drift.

  • Boom Height: Keep the spray boom as low as possible while maintaining uniform coverage to reduce the influence of wind.

  • Buffer Zones: Establish a downwind buffer zone between the treated area and sensitive areas as specified on the product label.

Troubleshooting Guide: Off-Target Drift

Problem: I am observing damage to non-target plants downwind from my this compound application site.

This issue is likely caused by off-target spray drift. The following sections provide potential causes and solutions.

Incorrect Application Parameters
Parameter Potential Issue Recommended Solution
Nozzle Type Using nozzles that produce fine droplets which are highly susceptible to drift.Select nozzles designed for drift reduction, such as air-induction (AI) or pre-orifice nozzles, which produce coarser droplets.
Spray Pressure Operating at high pressures, which can decrease droplet size.Operate nozzles at the lower end of their recommended pressure range. For example, some drift-reduction nozzles are effective at 15 to 30 psi.
Boom Height Positioning the boom too high above the target canopy.Adjust the boom to the lowest possible height that still provides uniform spray coverage, as recommended by the nozzle manufacturer.
Application Speed Driving at excessive speeds, which can create air turbulence and carry droplets off-target.Maintain a slower, consistent speed. Spraying at speeds less than 12 kph (7.5 mph) is recommended to reduce drift created by sprayer movement.
Unfavorable Weather Conditions
Condition Potential Issue Recommended Solution
High Wind Speed Wind carrying spray droplets to non-target areas.Do not spray when wind speeds exceed label recommendations (typically 10-15 mph). Monitor wind speed and direction continuously during application.
Low Wind Speed / Temperature Inversion Calm conditions can indicate a temperature inversion, where a layer of cool, dense air is trapped below a layer of warm air. This can cause fine spray droplets to become suspended and travel long distances.Avoid spraying in calm conditions, especially during early morning or evening when inversions are more likely. Do not apply when wind speed is below 2 mph.
High Temperature & Low Humidity Increased evaporation of spray droplets, making them smaller and more prone to drift.Avoid spraying during the hottest parts of the day. Ideal application temperatures are generally between 65°F and 85°F. Do not spray when relative humidity is below 50%.

Mitigation Strategies Workflow

cluster_assessment Pre-Application Assessment cluster_equipment Equipment Setup cluster_application Application Practices Check Weather Check Weather Select Nozzle Select Nozzle Check Weather->Select Nozzle Favorable Identify Sensitive Areas Identify Sensitive Areas Identify Sensitive Areas->Select Nozzle Review Label Review Label Review Label->Select Nozzle Set Pressure Set Pressure Select Nozzle->Set Pressure Adjust Boom Height Adjust Boom Height Set Pressure->Adjust Boom Height Monitor Wind Monitor Wind Adjust Boom Height->Monitor Wind Maintain Speed Maintain Speed Monitor Wind->Maintain Speed Use Adjuvants Use Adjuvants Maintain Speed->Use Adjuvants Application Complete Application Complete Use Adjuvants->Application Complete

Caption: Workflow for minimizing this compound spray drift.

Troubleshooting Guide: Surface Water Runoff

Problem: this compound has been detected in nearby surface water following application.

This indicates that this compound is moving from the application site via surface runoff. The following sections outline potential causes and solutions.

Factors Influencing this compound Runoff
Factor Description
This compound Properties High water solubility (400 mg/L) and moderate mobility (Koc 171-228 L/kgoc) contribute to its potential for runoff.
Soil Characteristics Runoff is more likely on soils with high clay content, compacted soils, and soils that are already moist.
Site Topography Steeper slopes increase the likelihood and velocity of runoff.
Weather Events Heavy rainfall or excessive irrigation shortly after application is a primary driver of runoff. Applications to frozen or saturated ground significantly increase runoff potential.
Tillage Practices Conventional tillage can lead to higher runoff and erosion compared to no-till or minimum tillage systems, which increase water infiltration.
Best Management Practices (BMPs) to Reduce Runoff
Practice Description Quantitative Impact (General)
Avoid High-Risk Applications Do not apply this compound immediately before a predicted heavy rainfall event. Avoid application to frozen or saturated soils.Runoff occurring 24-72 hours after application is considerably less than runoff within 12 hours.
Vegetative Filter Strips (Buffer Zones) Establish and maintain strips of vegetation between the treated field and water bodies to slow runoff and trap sediment and pesticides.Can significantly reduce pesticide runoff.
Conservation Tillage Employ no-till or minimum tillage practices to increase water infiltration and reduce soil erosion.No-till can reduce runoff by 43% and sediment loss by 87% compared to conventional tillage.
Contour Farming & Terracing Conduct field operations, such as planting, on the contour of the land and construct terraces on steep slopes to slow water flow.Can significantly reduce runoff velocity and volume.
Incorporate this compound Where permitted by the label, mechanical incorporation of this compound into the soil can reduce the amount available for runoff.-
Use of Adjuvants Certain adjuvants can improve the retention of the herbicide on soil particles, potentially reducing the amount available for runoff.Performance is highly dependent on the specific adjuvant and soil conditions.

Decision Tree for this compound Runoff Mitigation

Assess Runoff Risk Assess Runoff Risk High Risk High Risk Assess Runoff Risk->High Risk Steep Slope, Heavy Rain Forecast, Compacted Soil Low Risk Low Risk Assess Runoff Risk->Low Risk Level Ground, No Rain Forecast, Good Infiltration Implement BMPs Implement BMPs High Risk->Implement BMPs Standard Application Standard Application Low Risk->Standard Application Proceed with Caution Proceed with Caution Implement BMPs->Proceed with Caution

References

Validation & Comparative

Cross-Resistance Profile of Pethoxamid with Chloroacetamide Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of pethoxamid with other prominent chloroacetamide herbicides, including acetochlor, metolachlor, and butachlor. The information is supported by experimental data from peer-reviewed studies to assist researchers in understanding the potential for cross-resistance and in developing effective weed management strategies.

Executive Summary

This compound is a chloroacetamide herbicide belonging to the HRAC/WSSA Group 15.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a mechanism shared with other chloroacetamides like acetochlor, S-metolachlor, and butachlor.[1][2] The emergence of weed populations resistant to chloroacetamide herbicides raises concerns about cross-resistance to newly introduced active ingredients such as this compound.

Experimental evidence on the cross-resistance of this compound with other chloroacetamides is limited. However, studies on weed populations resistant to S-metolachlor have shown reduced sensitivity to acetochlor, suggesting a potential for cross-resistance among some members of this herbicide family. The primary mechanism of resistance to chloroacetamides in certain weed species, such as Palmer amaranth (Amaranthus palmeri), is often non-target-site resistance, primarily mediated by enhanced herbicide metabolism via glutathione S-transferases (GSTs).[3]

This guide synthesizes the available data to provide a comparative overview and details the experimental protocols used to assess cross-resistance.

Data Presentation: Cross-Resistance in Chloroacetamide-Resistant Weeds

The following table summarizes the key findings from a study on S-metolachlor-resistant Palmer amaranth and its response to other VLCFA-inhibiting herbicides.

Table 1: Response of S-metolachlor-Resistant Palmer Amaranth to Acetochlor [3]

HerbicideWeed BiotypeLD50 (g ai ha-1)Resistance Index (RI)Conclusion on Cross-Resistance
S-metolachlor Susceptible (S)108--
Resistant (R)898 - 10608.3 - 9.8Resistant
Acetochlor Susceptible (S)160--
Resistant (R)240 - 5801.5 - 3.6Reduced sensitivity, but not considered cross-resistant by the authors.

Data extracted from a study by Brabham et al. (2019) on Palmer amaranth populations from Arkansas, USA. LD50: The lethal dose required to control 50% of the population. Resistance Index (RI): Calculated as the ratio of the LD50 of the resistant population to the LD50 of the susceptible population.

Note: Direct experimental data on the cross-resistance of this compound and butachlor in confirmed chloroacetamide-resistant weed biotypes was not available in the reviewed literature. However, given that this compound shares the same mode of action, it is plausible that weed populations with metabolic resistance to other chloroacetamides could exhibit some level of reduced sensitivity to this compound.

Experimental Protocols

The following methodologies are based on established protocols for conducting herbicide resistance and cross-resistance studies.

Whole-Plant Dose-Response Assay

This assay is the standard method for determining the level of resistance to a herbicide.

  • Seed Collection and Germination: Seeds from suspected resistant and known susceptible weed populations are collected. Seeds are germinated in petri dishes or directly in pots filled with a suitable growing medium.

  • Plant Growth: Seedlings are transplanted into pots (e.g., 10x10 cm) containing a soil mix and grown in a greenhouse under controlled conditions (e.g., 30/25°C day/night temperature, 14-hour photoperiod).

  • Herbicide Application: At the 3- to 4-leaf stage, plants are treated with a range of herbicide doses. For the study cited above, S-metolachlor was applied at rates from 0 to 8,480 g ai ha-1, and acetochlor was applied at rates from 0 to 5,880 g ai ha-1. Applications are made using a research spray chamber to ensure uniform coverage.

  • Data Collection: Plant survival and biomass are assessed at a set time after treatment (e.g., 21 days). The dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) is calculated.

  • Resistance Index (RI) Calculation: The RI is determined by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.

Agar-Based Assay for Mechanistic Studies

This assay can be used to investigate the mechanism of resistance, particularly the role of metabolic inhibitors.

  • Assay Setup: An agar medium is prepared, and a glutathione S-transferase (GST) inhibitor (e.g., 4-chloro-7-nitrobenzoxadiazole - NBD-Cl) can be incorporated into the medium.

  • Seedling Placement: Pre-germinated seedlings of resistant and susceptible biotypes are placed on the agar.

  • Herbicide Application: The herbicide (e.g., S-metolachlor) is added to the agar at various concentrations.

  • Evaluation: The growth of the seedlings is monitored. A reduction in the level of resistance in the presence of the GST inhibitor suggests that enhanced metabolism via GSTs is a likely resistance mechanism.

Visualization of Concepts

The following diagrams illustrate the mechanism of action of chloroacetamide herbicides and the concept of metabolic resistance.

cluster_0 Normal Plant Cell cluster_1 Plant Cell with Chloroacetamide VLCFA_precursors Fatty Acid Precursors VLCFA_Elongase VLCFA Elongase (Target Enzyme) VLCFA_precursors->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs Cell_Membranes Cell Membranes & Growth VLCFAs->Cell_Membranes Chloroacetamide This compound & Other Chloroacetamides Blocked_VLCFA_Elongase VLCFA Elongase (Inhibited) Chloroacetamide->Blocked_VLCFA_Elongase Inhibition No_VLCFAs VLCFA Synthesis Blocked Growth_Inhibition Inhibited Growth No_VLCFAs->Growth_Inhibition

Figure 1. Mechanism of action of chloroacetamide herbicides.

cluster_0 Susceptible Weed cluster_1 Resistant Weed (Metabolic Resistance) Herbicide_S Chloroacetamide Herbicide Target_S VLCFA Elongase Herbicide_S->Target_S Binds to target Effect_S Weed Death Target_S->Effect_S Inhibition leads to Herbicide_R Chloroacetamide Herbicide GST Glutathione S-Transferases (GSTs) Herbicide_R->GST Detoxification Target_R VLCFA Elongase Herbicide_R->Target_R Reduced binding Metabolite Non-toxic Metabolite GST->Metabolite Effect_R Weed Survival Target_R->Effect_R Normal function leads to

Figure 2. Comparison of herbicide action in susceptible vs. resistant weeds.

Conclusion

The available data indicates that weed populations resistant to one chloroacetamide herbicide, such as S-metolachlor, may exhibit reduced sensitivity to other herbicides within the same chemical family, like acetochlor. While this does not always constitute full cross-resistance, it highlights a potential challenge for the long-term efficacy of chloroacetamide herbicides, including the newer active ingredient this compound. The predominant mechanism of resistance appears to be enhanced metabolic detoxification.

Further research is critically needed to establish the specific cross-resistance profile of this compound in weed biotypes resistant to acetochlor, metolachlor, and butachlor. Such studies, employing robust dose-response assays, will be invaluable for developing sustainable weed management programs that incorporate this compound and other chloroacetamide herbicides effectively. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to ensure the generation of comparable and reliable data.

References

Independent laboratory validation of pethoxamid detection in drinking water

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical methods for the detection of the herbicide pethoxamid in drinking water is crucial for researchers, scientists, and professionals in drug development and environmental monitoring. This guide provides a detailed overview of two prominent methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Square Wave Voltammetry (SWV), supported by available performance data and experimental protocols.

Comparison of Analytical Methods for this compound Detection

The selection of an appropriate analytical method for this compound detection in drinking water depends on various factors, including required sensitivity, sample throughput, cost, and the nature of the laboratory setup. Below is a summary of key performance characteristics for two distinct analytical approaches.

Performance Characteristic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Square Wave Voltammetry (SWV)
Limit of Detection (LOD) Not explicitly stated, but method validated at LOQ.1.37 µM
Limit of Quantitation (LOQ) 0.1 µg/L[1]Not explicitly stated.
Recovery 70-120% (as per SANCO guidelines referenced)Not available from the provided search results.
Precision (RSD) < 25% (as per SANCO guidelines referenced)Not available from the provided search results.
Linear Range Up to 1.0 µg/L[2]3 to 100 µM[3]
Principle Chromatographic separation followed by mass spectrometric detection.[1][4]Electrochemical oxidation of this compound on a boron-doped diamond electrode.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is a highly sensitive and selective technique for the determination of this compound in drinking water. An independent laboratory validation of this method has been performed in compliance with European guidelines (SANCO/825/00 rev. 8.1).

a. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition a C18 solid-phase extraction cartridge.

  • Pass a known volume of the drinking water sample through the cartridge. This compound is retained on the C18 stationary phase.

  • Wash the cartridge to remove interfering substances.

  • Elute the retained this compound from the cartridge using acetonitrile.

  • Dilute an aliquot of the eluate for LC-MS/MS analysis.

b. Instrumental Analysis: LC-MS/MS

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Separation: The diluted extract is injected into the LC system, where this compound is separated from other components on a chromatographic column.

  • Detection: The separated this compound is then introduced into the tandem mass spectrometer. The molecule is ionized, and specific precursor-to-product ion transitions are monitored for quantification. The use of two transitions enhances the selectivity and reliability of the detection.

Square Wave Voltammetry (SWV) Method

This electrochemical method offers a potentially faster and more cost-effective alternative for this compound detection.

a. Sample Preparation

  • The provided information suggests that for river water samples, a standard addition method was used, which may indicate minimal sample pretreatment.

b. Instrumental Analysis: SWV

  • Instrumentation: A potentiostat with a three-electrode setup.

  • Working Electrode: Boron-doped diamond electrode (BDDE).

  • Reference Electrode: Ag/AgCl.

  • Electrolyte: Britton-Robinson buffer at pH 4.0.

  • Detection: The electrochemical behavior of this compound is investigated, and quantification is achieved by monitoring the anodic peak at a potential of 1.35 V.

Visualizations

This compound Detection Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis (LC-MS/MS) Sample_Collection 1. Collect Drinking Water Sample SPE_Conditioning 2. Condition C18 SPE Cartridge Sample_Collection->SPE_Conditioning Sample_Loading 3. Load Water Sample SPE_Conditioning->Sample_Loading Washing 4. Wash Cartridge Sample_Loading->Washing Elution 5. Elute this compound with Acetonitrile Washing->Elution Dilution 6. Dilute Eluate Elution->Dilution Injection 7. Inject Sample into LC Dilution->Injection Separation 8. Chromatographic Separation Injection->Separation Ionization 9. Ionization in Mass Spectrometer Separation->Ionization Detection 10. MS/MS Detection (2 transitions) Ionization->Detection Data_Analysis 11. Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for this compound Detection using SPE and LC-MS/MS.

Method_Sensitivity_Comparison Comparison of Method Sensitivity (LOQ/LOD) LCMS_label LC-MS/MS (LOQ) LCMS_bar SWV_label SWV (LOD) SWV_bar LCMS_value 0.1 µg/L LCMS_bar_node SWV_value ~418 µg/L (1.37 µM) SWV_bar_node

Caption: Comparison of Detection Limits for this compound Analysis.

Regulatory Context

The U.S. Environmental Protection Agency (EPA) has conducted a drinking water risk assessment for this compound. The estimated drinking water concentrations (EDWCs) for this compound in surface water were determined to be 121 µg/L for acute exposure and 7.45 µg/L for chronic exposure. The cancer 30-year average EDWC in surface water was estimated at 2.71 µg/L. These values provide context for the sensitivity required for monitoring methods. The LC-MS/MS method, with an LOQ of 0.1 µg/L, is sufficiently sensitive to detect this compound at levels well below these estimated concentrations. The reported LOD for the SWV method (1.37 µM, which is approximately 418 µg/L) may not be adequate for monitoring at the chronic and cancer-related EDWC levels.

It is important to note that disinfectants and other pesticides used in drinking water must be registered under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The Safe Drinking Water Act (SDWA) primarily sets requirements for public water systems.

References

Pethoxamid: A Comparative Analysis of its Performance Against Other Very-Long-Chain Fatty Acid (VLCFA)-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Weed Management and Crop Protection

Published: November 28, 2025

Pethoxamid, a member of the chloroacetamide chemical family, is a systemic herbicide registered for pre-plant, pre-emergence, and early post-emergence control of most annual grasses and certain broadleaf weeds.[1] As a Group 15 herbicide, its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division in susceptible plants.[1] This guide provides a comparative analysis of this compound's performance against other widely used VLCFA-inhibiting herbicides, including acetochlor, s-metolachlor, and pyroxasulfone, supported by experimental data to aid researchers and professionals in drug development and agricultural science.

Executive Summary

This compound offers comparable weed control to other Group 15 herbicides and serves as a valuable tool for resistance management.[1] Studies have demonstrated its efficacy against problematic weeds such as barnyardgrass and waterhemp, with crop tolerance observed in corn, soybean, and rice under specific application timings. While generally effective, its performance, like other VLCFA inhibitors, can be influenced by environmental factors and the specific weed species targeted. This guide synthesizes data on efficacy, crop tolerance, and application parameters to provide a clear comparison.

Mechanism of Action: Inhibition of VLCFA Elongases

VLCFA-inhibiting herbicides disrupt the synthesis of fatty acids with more than 18 carbon atoms by targeting the VLCFA elongase complex in the endoplasmic reticulum.[2][3] This complex is responsible for a four-step process of fatty acid elongation. The primary target of these herbicides is the condensing enzyme, VLCFA synthase, which is encoded by several fatty acid elongase (FAE1)-like genes. By inhibiting this enzyme, the herbicides prevent the formation of VLCFAs, which are essential components of cell membranes, cuticular waxes, and suberin. This disruption of cell membrane integrity and formation ultimately leads to the inhibition of cell division and shoot growth in germinating weeds, preventing their emergence.

Below is a diagram illustrating the signaling pathway and the point of inhibition by VLCFA herbicides.

VLCFA_Inhibition cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty_Acid_Synthase C16-C18_Fatty_Acids C16-C18 Fatty Acyl-CoA Fatty_Acid_Synthase->C16-C18_Fatty_Acids VLCFA_Elongase_Complex VLCFA Elongase Complex C16-C18_Fatty_Acids->VLCFA_Elongase_Complex Condensation Condensation (VLCFA Synthase) VLCFA_Elongase_Complex->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFAs Very-Long-Chain Fatty Acids (>C18) Reduction2->VLCFAs Cell_Membranes Cell Membranes, Cuticular Wax, Suberin VLCFAs->Cell_Membranes Incorporation into Herbicides This compound & other VLCFA Inhibitors Herbicides->Condensation Inhibited_Growth Inhibition of Cell Division & Growth Cell_Membranes->Inhibited_Growth Disruption leads to Herbicide_Trial_Workflow start Start: Define Objectives & Experimental Design field_prep Field Preparation (Tillage, Fertilization) start->field_prep planting Planting of Crop & Overseeding of Weeds field_prep->planting application Herbicide Application (Pre-emergence) planting->application data_collection Data Collection (Weed Control, Crop Injury) application->data_collection yield_harvest Crop Harvest & Yield Measurement data_collection->yield_harvest analysis Statistical Analysis of Data yield_harvest->analysis reporting Reporting of Results & Conclusions analysis->reporting

References

Comparative Analysis of Pethoxamid and Glyphosate on Liver Cells: A Toxicological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic, genotoxic, and metabolic effects of the herbicides pethoxamid and glyphosate on liver cells reveals distinct mechanisms of action and toxicity profiles. While glyphosate has been extensively studied, data on this compound's hepatotoxicity is emerging, suggesting some overlapping but also unique cellular responses.

This guide provides a comparative analysis of the effects of this compound and glyphosate on liver cells, drawing upon available in vitro and in vivo studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the current understanding of the hepatotoxicity of these two widely used herbicides.

Executive Summary of Comparative Effects

ParameterThis compoundGlyphosate
Cytotoxicity Cytotoxic to HepG2 cells starting at 1 ppm.[1]Cytotoxicity observed in various liver cell lines (e.g., HepG2, L-02); IC50 values vary depending on the formulation and study.[2]
Oxidative Stress Limited direct data on liver cells; general studies on herbicides suggest the potential for oxidative stress induction.Induces oxidative stress in liver cells, leading to increased reactive oxygen species (ROS), lipid peroxidation, and alterations in antioxidant enzyme levels.[3][4][5]
Apoptosis Low doses slightly decreased cytochrome c expression in fatty acid-treated HepG2 cells, suggesting a complex role in cell death pathways.Induces apoptosis in liver cells through mitochondrial-dependent pathways, involving the upregulation of p53, BAX, and caspases.
Genotoxicity Demonstrated genotoxic effects in Allium cepa cells, indicating potential for DNA damage.Evidence of genotoxicity in liver cells, causing DNA damage as detected by the comet assay. Formulations with adjuvants may increase genotoxicity.
Metabolic Effects Enhances fatty acid accumulation in an in vitro model of non-alcoholic fatty liver disease (NAFLD).Associated with NAFLD, disrupts energy and lipid metabolism, and can lead to steatosis (fatty liver).
Primary Target Organ Liver and thyroid identified as primary target organs in rats.The liver is a major target organ for glyphosate-induced toxicity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for HepG2 Cells:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of this compound or glyphosate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol for HepG2 Cells:

  • Cell Culture and Treatment: Culture HepG2 cells in a 96-well plate and treat with different concentrations of the test compound for a specified period.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate plate, mix the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light, for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Lipid Accumulation (Oil Red O Staining)

Oil Red O staining is used to visualize neutral triglycerides and lipids in cells.

Protocol for HepG2 Cells:

  • Cell Culture and Treatment: Grow HepG2 cells on coverslips in a multi-well plate and treat with the desired compounds.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Prepare a working solution of Oil Red O. Remove the formalin, wash with water, and then with 60% isopropanol. Add the Oil Red O working solution and incubate for 10-15 minutes.

  • Washing and Counterstaining: Remove the staining solution and wash with 60% isopropanol, followed by water. Nuclei can be counterstained with hematoxylin.

  • Visualization: Mount the coverslips on microscope slides and observe under a microscope. Lipid droplets will appear as red-orange globules.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol for HepG2 Cells:

  • Cell Preparation: After treatment, harvest the cells and resuspend them in low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Signaling Pathways and Mechanisms of Action

Glyphosate-Induced Hepatotoxicity

Glyphosate-induced liver cell damage involves multiple interconnected signaling pathways, primarily revolving around the induction of oxidative stress and apoptosis.

glyphosate_pathway glyphosate Glyphosate Exposure ros Increased ROS Production glyphosate->ros oxidative_stress Oxidative Stress ros->oxidative_stress nrf2 Nrf2 Pathway Activation oxidative_stress->nrf2 mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation dna_damage DNA Damage oxidative_stress->dna_damage inflammation Inflammation oxidative_stress->inflammation antioxidant_response Antioxidant Response (e.g., HO-1) nrf2->antioxidant_response attempts to counteract p53 p53 Upregulation mitochondrial_dysfunction->p53 bax BAX Upregulation p53->bax caspases Caspase Activation (Caspase-9, Caspase-3) bax->caspases apoptosis Apoptosis caspases->apoptosis nafld NAFLD Progression apoptosis->nafld lipid_peroxidation->nafld inflammation->nafld

Caption: Glyphosate-induced liver cell toxicity pathway.

This compound-Induced Hepatotoxicity (Hypothesized)

The precise signaling pathways of this compound in liver cells are not as well-defined as those for glyphosate. However, based on its classification as a chloroacetamide herbicide and the observed effects, a potential mechanism can be proposed. Chloroacetamides are known to inhibit very-long-chain fatty acid synthesis.

pethoxamid_pathway This compound This compound Exposure vlcfa_inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis This compound->vlcfa_inhibition lipid_metabolism_disruption Disruption of Lipid Metabolism vlcfa_inhibition->lipid_metabolism_disruption fatty_acid_accumulation Fatty Acid Accumulation (Steatosis) lipid_metabolism_disruption->fatty_acid_accumulation er_stress Endoplasmic Reticulum (ER) Stress fatty_acid_accumulation->er_stress nafld_model NAFLD Model Enhancement fatty_acid_accumulation->nafld_model cell_stress_response Cellular Stress Response er_stress->cell_stress_response ldh_release LDH Release (Cell Membrane Damage) cell_stress_response->ldh_release cytochrome_c_decrease Decreased Cytochrome c (Mitochondrial Impact) cell_stress_response->cytochrome_c_decrease cell_death Cell Death ldh_release->cell_death cytochrome_c_decrease->cell_death

Caption: Hypothesized pathway for this compound-induced hepatotoxicity.

Experimental Workflow

A typical workflow for assessing the hepatotoxicity of compounds like this compound and glyphosate in vitro involves a tiered approach, starting with screening assays and progressing to more detailed mechanistic studies.

experimental_workflow start Start: Liver Cell Culture (e.g., HepG2) treatment Treatment with this compound or Glyphosate (Dose-Response) start->treatment cytotoxicity_assays Cytotoxicity Screening (MTT, LDH assays) treatment->cytotoxicity_assays mechanistic_studies Mechanistic Studies cytotoxicity_assays->mechanistic_studies If cytotoxic oxidative_stress_assays Oxidative Stress Assays (ROS, Lipid Peroxidation) mechanistic_studies->oxidative_stress_assays apoptosis_assays Apoptosis Assays (Caspase activity, Annexin V) mechanistic_studies->apoptosis_assays genotoxicity_assays Genotoxicity Assays (Comet Assay) mechanistic_studies->genotoxicity_assays metabolic_assays Metabolic Effect Assays (Oil Red O Staining) mechanistic_studies->metabolic_assays data_analysis Data Analysis and Comparison oxidative_stress_assays->data_analysis apoptosis_assays->data_analysis genotoxicity_assays->data_analysis metabolic_assays->data_analysis conclusion Conclusion on Comparative Hepatotoxicity data_analysis->conclusion

Caption: In vitro experimental workflow for hepatotoxicity assessment.

References

Evaluating the cost-effectiveness of pethoxamid in integrated weed management programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pethoxamid, a chloroacetamide herbicide, offers a valuable tool for integrated weed management (IWM) programs, particularly for pre-emergence control of annual grasses and certain broadleaf weeds in key crops like corn, soybean, and rice.[1] Its mode of action, the inhibition of very-long-chain fatty acid (VLCFA) synthesis, classifies it as a Group 15 herbicide, providing an alternative mechanism of action to aid in herbicide resistance management.[1] This guide provides a comparative evaluation of this compound's cost-effectiveness against other commonly used herbicides, supported by available experimental data.

Performance and Efficacy

This compound has demonstrated effective control of a range of economically important weeds. Field trials have shown its efficacy against species such as barnyardgrass, redroot pigweed, and common ragweed.[2][3] Its performance is often compared to other Group 15 herbicides like s-metolachlor and acetochlor.

Table 1: Comparison of Weed Control Efficacy of this compound and Other Herbicides

HerbicideTarget Crop(s)Key Weeds ControlledEfficacy Data Highlights
This compound Corn, Soybean, Rice, Turf, OrnamentalsAnnual grasses (e.g., barnyardgrass), some broadleaf weeds (e.g., pigweed)- In drill-seeded rice, this compound programs provided ≥93% control of barnyardgrass.[3] - In corn, provided excellent (90-99%) control of redroot pigweed.
S-metolachlor Corn, Soybean, Cotton, and othersAnnual grasses and small-seeded broadleaf weeds- A common standard for comparison in herbicide trials. In maize, effectively controlled annual broadleaf weeds when tank-mixed with atrazine.
Acetochlor Corn, Soybean, Cotton, PeanutsAnnual grasses and some broadleaf weeds- A widely used pre-emergence herbicide. A study on maize showed it reduced weed growth by 80% and increased grain yield by about 50%.
Dimethachlor Rocket (Arugula)Echinochloa crus-galli, Portulaca oleracea, Amaranthus retroflexus- Showed higher overall weed control efficacy (94.9-95.8%) compared to this compound (86.0-93.3%) in one study on rocket.

Economic Analysis

A direct cost-effectiveness comparison is challenging due to the variability in herbicide pricing and the limited publicly available economic data specifically for this compound. Herbicide costs can fluctuate based on manufacturer, retailer, and geographic location. However, we can provide an estimated cost comparison based on available data and general market prices.

Assumptions for Economic Analysis:

  • Herbicide prices are estimates and can vary. This compound (as StriCore™) pricing is often not publicly listed and is estimated based on general herbicide market trends.

  • Application costs are estimated at

    1010-10−
    15 per acre.

  • Crop prices are based on recent market averages.

Table 2: Estimated Cost-Effectiveness Comparison of this compound and Alternatives in Corn and Soybean (per acre)

Herbicide ProgramEstimated Herbicide Cost per AcreEstimated Application Cost per AcreTotal Estimated Cost per AcrePotential Impact on Net ReturnBenefit-Cost Ratio (Illustrative)
This compound $15 - $25$10 - $15$25 - $40Studies suggest potential for yield protection, but specific net return data is limited. One study showed a 28% and 33% reduction in corn yield with this compound and s-metolachlor, respectively, under certain conditions.Dependent on final yield and crop price.
S-metolachlor $12 - $20$10 - $15$22 - $35Widely used, with a long history of providing a positive return on investment through effective weed control.Generally considered favorable.
Acetochlor $10 - $18$10 - $15$20 - $33Similar to s-metolachlor, a cost-effective option for weed control in many cropping systems.Generally considered favorable.
Hand Weeding (for comparison) $50 - $100+ (labor)N/A$50 - $100+Can be effective but is often cost-prohibitive on a large scale.Can be low due to high labor costs.

Note: The benefit-cost ratio is highly dependent on the specific weed pressure, crop yield response, and market prices. The values presented are for illustrative purposes. Economic analyses of various weed management strategies in soybean have shown that effective herbicide use generally leads to higher net returns and benefit-cost ratios compared to weedy checks.

Experimental Protocols

Detailed experimental protocols for specific this compound efficacy studies are often proprietary. However, a generalized protocol for conducting pre-emergence herbicide efficacy trials in a crop like corn is outlined below, based on established guidelines.

Generalized Protocol for Pre-Emergence Herbicide Efficacy Trial in Corn:

  • Trial Site Selection: Choose a field with a history of uniform weed pressure of the target species. The soil type should be representative of the intended use area.

  • Experimental Design: A Randomized Complete Block Design (RCBD) with at least three to four replications is typically used to minimize the effects of field variability.

  • Plot Size: Individual plots are typically 3 to 4 corn rows wide and 10 to 15 meters long to allow for accurate application and assessment while minimizing edge effects.

  • Treatments:

    • Untreated Control (weedy check).

    • Weed-free Control (maintained by hand weeding).

    • This compound at various application rates (e.g., 0.75, 1.0, and 1.5 lbs a.i./acre).

    • Standard competitor herbicides (e.g., s-metolachlor, acetochlor) at their recommended rates.

    • Tank mixtures of this compound with other herbicides.

  • Herbicide Application: Herbicides are applied using a calibrated research plot sprayer that delivers a precise volume of spray solution (e.g., 15-20 gallons per acre) at a constant pressure. Applications are made pre-emergence, typically within 1-3 days after planting.

  • Data Collection:

    • Weed Control Efficacy: Visual ratings of percent weed control are taken at regular intervals (e.g., 14, 28, and 56 days after treatment) for each weed species present. A scale of 0% (no control) to 100% (complete control) is used.

    • Crop Injury: Visual ratings of crop injury (phytotoxicity) are also taken at the same intervals, assessing for stunting, chlorosis, or other adverse effects.

    • Weed Density and Biomass: At a specified time point (e.g., 56 days after treatment), weed counts per unit area and weed biomass (dry weight) are determined from quadrats placed within each plot.

    • Crop Yield: At maturity, the center rows of each plot are harvested, and grain yield is determined and adjusted to a standard moisture content.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of P ≤ 0.05.

Signaling Pathway and Experimental Workflow Diagrams

This compound's mode of action is the inhibition of the very-long-chain fatty acid (VLCFA) elongase complex in plants. This complex is responsible for the elongation of fatty acid chains, a crucial process for various cellular functions, including the formation of cell membranes and cuticular waxes.

VLCFA_Biosynthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Fatty_Acid_Synthesis Fatty Acid Synthesis C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthesis->C16_C18_Fatty_Acids C16_C18_Acyl_CoA C16-C18 Acyl-CoA C16_C18_Fatty_Acids->C16_C18_Acyl_CoA Activation (Cytosol) VLCFA_Elongase_Complex VLCFA Elongase Complex (KCS, KCR, HCD, ECR) VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase_Complex->VLCFAs Disrupted_Growth Inhibition of Cell Division & Growth VLCFA_Elongase_Complex->Disrupted_Growth Cellular_Functions Normal Plant Growth & Development VLCFAs->Cellular_Functions Incorporation into: - Sphingolipids - Cuticular Waxes - Phospholipids This compound This compound (Group 15 Herbicide) This compound->VLCFA_Elongase_Complex Inhibition C16_C18_Acyl_CoA->VLCFA_Elongase_Complex

Caption: this compound inhibits the VLCFA elongase complex.

Herbicide_Trial_Workflow Trial_Setup Trial Setup - Randomized Complete Block Design - Multiple Replications Planting Crop Planting (e.g., Corn, Soybean) Trial_Setup->Planting Herbicide_Application Pre-emergence Herbicide Application (this compound vs. Alternatives) Planting->Herbicide_Application Data_Collection Data Collection - Weed Efficacy Ratings - Crop Injury Ratings - Weed Biomass Herbicide_Application->Data_Collection Yield_Measurement Crop Harvest & Yield Measurement Data_Collection->Yield_Measurement Economic_Analysis Economic Analysis - Cost of Treatments - Net Return Calculation - Benefit-Cost Ratio Yield_Measurement->Economic_Analysis Conclusion Conclusion on Cost-Effectiveness Economic_Analysis->Conclusion

Caption: A typical workflow for a herbicide efficacy trial.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Pethoxamid Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pethoxamid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for regulatory compliance and upholding the principles of sustainable scientific practice.

This compound, a chloroacetamide herbicide, is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal can lead to significant environmental contamination. The following procedures are designed to mitigate these risks and provide clear, actionable guidance.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection[1][2].

  • Containment: Prevent the spill from spreading and entering drains or waterways. For liquid spills, use absorbent materials like vermiculite, dry sand, or earth[1]. For solid spills, sweep up the material and place it in a suitable container for disposal[3].

  • Cleanup: Following product recovery, flush the area with water. Clean the surface thoroughly to remove any residual contamination.

  • Waste Collection: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste.

Step-by-Step this compound Disposal Protocol

The primary principle of this compound disposal is to prevent its release into the environment. Never pour this compound down the sink, toilet, or any drain.

  • Unused or Excess Product:

    • Unused this compound and its residues are to be treated as hazardous waste.

    • Collect and store the waste in suitable, sealed, and clearly labeled containers.

    • Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable local, regional, and national regulations. Contact your local solid waste management authority or environmental agency to identify a licensed hazardous waste contractor.

  • Empty Containers:

    • Do not reuse empty this compound containers for any purpose.

    • Triple Rinse: Immediately after emptying, triple rinse the container. To do this, fill the container approximately one-quarter full with water, securely replace the lid, and shake vigorously. Empty the rinsate into the spray tank or a container for later disposal as hazardous waste. Repeat this process two more times.

    • After triple rinsing, puncture the container to prevent reuse.

    • The rinsed and punctured container can then be offered for recycling if available, or disposed of in a sanitary landfill, or by other approved state and local procedures.

  • Contaminated Labware and PPE:

    • Disposable labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves, aprons) that have come into contact with this compound should be collected as hazardous waste.

    • Place these materials in a designated, sealed container for hazardous waste and dispose of them through a licensed waste disposal service.

Environmental Fate and Toxicity of this compound

Understanding the environmental impact of this compound underscores the importance of proper disposal. The following table summarizes key data regarding its environmental fate and toxicity.

ParameterValue/ClassificationCitation
Aquatic Toxicity Moderately toxic to freshwater fish, slightly toxic to aquatic invertebrates, and very toxic to aquatic life with long-lasting effects.
Avian and Mammalian Toxicity Slightly toxic to birds and mammals on an acute oral/dietary basis.
Honeybee Toxicity Practically non-toxic to adult honeybees on an acute oral and contact basis. However, levels of concern were exceeded for adult chronic exposure and larval acute and chronic exposure.
Soil Persistence Relatively non-persistent in soil; the main route of degradation is aerobic metabolism.
Mobility Highly soluble and moderately mobile in soil.
Bioaccumulation Not expected to bioaccumulate in aquatic food chains.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials in a laboratory setting.

Pethoxamid_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposition Final Disposition Waste This compound Waste Generated UnusedProduct Unused/Excess this compound Waste->UnusedProduct EmptyContainer Empty this compound Container Waste->EmptyContainer ContaminatedMaterials Contaminated Labware/PPE Waste->ContaminatedMaterials HazardousWaste Collect as Hazardous Waste UnusedProduct->HazardousWaste TripleRinse Triple Rinse & Puncture EmptyContainer->TripleRinse ContaminatedMaterials->HazardousWaste LicensedDisposal Licensed Hazardous Waste Disposal Facility HazardousWaste->LicensedDisposal RecycleLandfill Recycle or Landfill TripleRinse->RecycleLandfill

This compound Disposal Decision Workflow

By adhering to these detailed procedures, your laboratory can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research. Always consult your institution's specific waste management policies and local regulations for complete compliance.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Pethoxamid

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Pethoxamid in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

Researchers and scientists working with this compound, a chloroacetamide herbicide, must adhere to stringent safety protocols to mitigate potential exposure risks. This guide provides essential information on the selection, use, and disposal of Personal Protective Equipment (PPE), alongside procedural steps for safe handling in the laboratory.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment to ensure researcher safety.

PPE CategoryRecommended EquipmentSpecifications and Use
Hand Protection Chemical-resistant glovesWear durable, chemical-resistant gauntlet gloves that extend up the forearm.[1] Nitrile gloves are a suitable option. Avoid leather, paper, or fabric gloves as they can absorb and retain the chemical.[1][2] For added protection, consider wearing a light pair of disposable gloves underneath the outer gloves.[1]
Eye and Face Protection Safety glasses with side shields, chemical goggles, or a face shieldUse chemical goggles and a face shield when there is a risk of splashing or when handling liquid formulations.[1]
Body Protection Long-sleeved shirt and long pants or a lab coat. Chemical-resistant suit or coveralls.At a minimum, wear a long-sleeved shirt and long pants. For activities with a higher risk of exposure, such as when handling concentrates, chemical-resistant coveralls or a two-piece suit may be required.
Respiratory Protection RespiratorThe need for respiratory protection depends on the specific handling conditions and the formulation of this compound. If the label requires a respirator, it is mandatory to use one. A full facepiece reusable respirator can offer protection from inhaling particulates and harmful fumes.
Foot Protection Closed-toe shoes. Chemical-resistant boots.Wear closed-toe shoes at a minimum. For greater protection, especially when handling liquid formulations, wear unlined chemical-resistant boots that cover the ankles. Pant legs should be worn over the boots to prevent chemicals from entering.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a research environment, from preparation to disposal.

A Risk Assessment B Select & Inspect PPE A->B Identify Hazards C Prepare Handling Area B->C Don PPE D Handle this compound C->D Ensure Ventilation E Decontaminate & Clean D->E Follow Protocol F Dispose of Waste E->F Segregate Waste G Remove & Store PPE F->G Proper Disposal H Personal Hygiene G->H Wash Hands

This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Product Disposal:

  • Unused or unwanted this compound should be treated as hazardous waste.

  • Disposal must be in accordance with all applicable local, state, and federal regulations.

  • Do not discharge this compound to sewer systems.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

Container Disposal:

  • Empty containers should be triple-rinsed or the equivalent and offered for recycling or reconditioning.

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.

  • Combustible packaging materials may be incinerated with flue gas scrubbing.

Contaminated PPE:

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

  • Dispose of contaminated disposable gloves and other single-use items as hazardous waste.

Emergency Procedures

In the event of exposure, immediate action is necessary:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, get medical help immediately. Rinse mouth.

  • Inhalation: Move the person to fresh air. If symptoms develop or persist, call a physician.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.